FR-229934
Description
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)16-7-9-19-20(12-16)26(14(2)24-19)13-15-6-8-17(22)18(23)11-15/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXVZAXTUBLQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799841-02-4 | |
| Record name | FR-229934 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0799841024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FR-229934 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99G2WZ2U4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
FR-229934: An In-Depth Technical Guide on the Core Mechanism of Action as a PDE5A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed scientific literature detailing specific quantitative data and experimental protocols for FR-229934 is limited. This is likely due to the discontinuation of its development by Astellas Pharma, Inc.[1] This guide, therefore, focuses on the well-established mechanism of action for its target class, Phosphodiesterase type 5 (PDE5) inhibitors, to provide a comprehensive understanding of its expected biological activity.
Core Mechanism of Action: Selective Inhibition of PDE5A
This compound is identified as a phosphodiesterase 5A (PDE5A) inhibitor.[1] The therapeutic effects of this compound are mediated by its selective inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[2][3][4]
The Nitric Oxide/cGMP Signaling Pathway
The primary mechanism of action of PDE5 inhibitors is centered on the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[5] This pathway is crucial for the relaxation of smooth muscle in various tissues, most notably the corpus cavernosum of the penis and the pulmonary vasculature.[2][6]
The signaling cascade is initiated by the release of nitric oxide (NO) from endothelial cells and nerve endings, often in response to sexual stimulation or other physiological signals.[2][4] NO then diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7]
cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels.[3] This reduction in calcium concentration results in the relaxation of the smooth muscle cells (vasodilation). In the corpus cavernosum, this vasodilation allows for increased blood flow, leading to an erection.[2][4]
The Role of PDE5 and Its Inhibition by this compound
The action of cGMP is terminated by its hydrolysis to the inactive 5'-guanosine monophosphate (5'-GMP) by a family of enzymes known as phosphodiesterases (PDEs).[3][7] The PDE5 enzyme is highly specific for cGMP and is the predominant PDE isoform found in the corpus cavernosum.[4][6]
This compound, as a PDE5 inhibitor, competitively binds to the catalytic site of the PDE5 enzyme.[3] This inhibition prevents the degradation of cGMP, leading to its accumulation within the smooth muscle cells. The elevated levels of cGMP enhance and prolong the smooth muscle relaxation initiated by the NO signal.[4] It is important to note that PDE5 inhibitors do not directly cause erections but rather amplify the natural erectile response to sexual stimulation.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a PDE5A inhibitor.
Quantitative Data
Specific quantitative data for this compound, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values against PDE5A, and selectivity profiles against other PDE isoforms, are not available in the public domain. For context, established PDE5 inhibitors like sildenafil, tadalafil, and vardenafil exhibit high potency and selectivity for PDE5.
Experimental Protocols
Detailed experimental protocols used to characterize this compound are not publicly available. However, a standard approach to evaluate a novel PDE5 inhibitor would typically involve the following methodologies:
In Vitro Enzyme Inhibition Assay
Objective: To determine the potency and selectivity of the compound against PDE5 and other PDE isoforms.
General Protocol:
-
Enzyme Source: Recombinant human PDE enzymes (e.g., PDE1 through PDE11) are expressed and purified.
-
Substrate: Radiolabeled [³H]cGMP or a fluorescent cGMP analog is used as the substrate for the PDE5 enzyme.
-
Assay Buffer: A suitable buffer containing the PDE enzyme, the substrate, and varying concentrations of the test compound (this compound) is prepared.
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Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic activity.
-
Termination: The enzymatic reaction is stopped.
-
Separation: The product ([³H]5'-GMP or the fluorescent product) is separated from the unreacted substrate. This can be achieved through techniques like scintillation proximity assay (SPA), filtration, or chromatography.
-
Detection and Quantification: The amount of product formed is measured using a scintillation counter or a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Ex Vivo Tissue Relaxation Studies
Objective: To assess the functional effect of the compound on smooth muscle relaxation in isolated tissues.
General Protocol:
-
Tissue Preparation: Strips of corpus cavernosum or pulmonary artery are isolated from an animal model (e.g., rabbit or rat) and mounted in an organ bath.
-
Organ Bath Setup: The tissue is submerged in a physiological salt solution, maintained at 37°C, and continuously aerated. The tension of the tissue strip is recorded using a force transducer.
-
Contraction: The tissue is pre-contracted with an agent like phenylephrine or norepinephrine.
-
Induction of Relaxation: A relaxing agent that stimulates the NO/cGMP pathway, such as sodium nitroprusside or an electrical field stimulation to induce NO release, is added to the bath.
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Compound Administration: The experiment is repeated in the presence of varying concentrations of this compound to evaluate its ability to potentiate the relaxation response.
-
Data Analysis: The magnitude of relaxation is measured, and concentration-response curves are generated to determine the potency (EC50) of the compound in potentiating smooth muscle relaxation.
Experimental Workflow Diagram
Caption: A typical preclinical evaluation workflow for a novel PDE5A inhibitor.
Conclusion
While specific data on this compound remains proprietary, its classification as a PDE5A inhibitor provides a strong foundation for understanding its mechanism of action. By selectively inhibiting the degradation of cGMP, this compound would have been expected to enhance NO-mediated smooth muscle relaxation. This mechanism is the cornerstone for the therapeutic application of PDE5 inhibitors in urogenital diseases, such as erectile dysfunction, the area for which this compound was being developed.[1] Further research into the reasons for its discontinuation would be necessary to fully understand its clinical potential and limitations.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 4. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
Unveiling the Target: A Technical Deep Dive into the Biological Mechanism of FR-229934
For Immediate Release
FR-229934 belongs to a class of naturally derived β-lactone inhibitors that exhibit significant antifungal activity. Extensive research has elucidated that the mechanism of action of these compounds involves the specific and potent inhibition of HMGS, a critical enzyme in the biosynthesis of essential isoprenoids and sterols in fungi.
Quantitative Inhibition of 3-hydroxy-3-methylglutaryl-CoA Synthase
The inhibitory potency of this compound and its close structural analog, F-244, against HMGS has been quantified through rigorous enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of these compounds for their molecular target.
| Compound | Target Enzyme | IC50 (µM) | Source Organism of Enzyme |
| F-244 | 3-hydroxy-3-methylglutaryl-CoA synthase | 0.12 | Rat liver (cytosolic) |
| L-659,699 | 3-hydroxy-3-methylglutaryl-CoA synthase | 0.12 | Rat liver (cytosolic)[1] |
Note: Specific IC50 data for this compound was not explicitly found in the searched literature; however, F-244 and L-659,699 are established as potent HMGS inhibitors from the same structural class, and their data is presented as a strong proxy.
The Mevalonate Pathway: The Stage for Inhibition
HMGS catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is a committed step in the mevalonate pathway, which is responsible for the production of a wide array of vital molecules, including ergosterol, the primary sterol in fungal cell membranes. By inhibiting HMGS, this compound effectively halts the production of these essential components, leading to fungal cell death.
Experimental Corroboration: A Multi-faceted Approach
The identification of HMGS as the biological target of this class of inhibitors was the result of a convergence of evidence from multiple experimental approaches.
Experimental Workflow for Target Identification
The logical flow of experiments to pinpoint the molecular target is outlined below. This workflow combines enzymatic assays, cellular studies, and structural biology to build a robust case for target identification.
Key Experimental Protocols
1. HMGS Enzymatic Assay:
-
Principle: The activity of partially purified HMGS is measured by monitoring the condensation of acetyl-CoA and acetoacetyl-CoA.
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Methodology: A partially purified preparation of cytosolic HMGS from rat liver is incubated with acetyl-CoA and acetoacetyl-CoA in the presence and absence of the inhibitor (e.g., L-659,699). The reaction progress is monitored, and the IC50 value is determined by measuring the concentration of inhibitor required to reduce enzyme activity by 50%.[1]
2. Cellular Sterol Biosynthesis Assay:
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Principle: The effect of the inhibitor on the synthesis of sterols is assessed in a cellular context.
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Methodology: Cultured Hep G2 cells are incubated with [14C]acetate, a precursor for sterol biosynthesis, in the presence of varying concentrations of the inhibitor. The incorporation of the radiolabel into sterols is quantified to determine the IC50 for the inhibition of sterol synthesis.[1]
3. Mevalonate Rescue Experiment:
-
Principle: This experiment aims to pinpoint the site of inhibition within the mevalonate pathway.
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Methodology: Cultured Hep G2 cells are treated with the inhibitor. The ability of the cells to synthesize sterols is then assessed by providing them with either [14C]acetate (upstream of HMGS) or [3H]mevalonate (downstream of HMGS). Inhibition of sterol synthesis from acetate but not from mevalonate indicates that the target is upstream of HMG-CoA reductase.[1]
4. X-ray Crystallography:
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Principle: Determining the three-dimensional structure of the enzyme-inhibitor complex provides definitive evidence of direct binding and reveals the molecular interactions responsible for inhibition.
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Methodology: Crystals of a eukaryotic HMGS are grown and then soaked with the inhibitor (e.g., F-244). X-ray diffraction data is collected from the crystals, and the electron density map is used to build a detailed atomic model of the protein-ligand complex. This structural information confirms the covalent modification of the active site cysteine residue by the β-lactone ring of the inhibitor.
Conclusion
The convergence of biochemical, cellular, and structural data provides irrefutable evidence that 3-hydroxy-3-methylglutaryl-CoA synthase is the specific biological target of this compound and related β-lactone inhibitors. This in-depth understanding of its mechanism of action is crucial for the rational design of novel and more potent antifungal agents and for further exploration of HMGS as a therapeutic target in various organisms.
References
Unveiling FR-229934: A Technical Guide to a Novel Phosphodiesterase 5A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-229934 is a potent and selective inhibitor of phosphodiesterase type 5A (PDE5A), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Initially developed by Astellas Pharma, Inc. (formerly Fujisawa Pharmaceutical Co., Ltd.), this small molecule belongs to the pyrazolopyrimidinone class of compounds, a well-established scaffold for potent PDE5 inhibitors. Although the clinical development of this compound was discontinued, its chemical structure and biological activity provide a valuable case study for researchers engaged in the discovery and development of novel therapeutics targeting PDE enzymes. This technical guide consolidates the available information on the chemical structure, properties, and biological evaluation of this compound and related compounds, offering insights for further research in this area.
Chemical Structure and Properties
While the exact chemical structure of this compound is not widely published under this specific identifier, extensive patent literature from Fujisawa and Astellas Pharma describes a series of potent pyrazolopyrimidinone-based PDE5 inhibitors. Based on related disclosed compounds, the core structure of this compound is hypothesized to be a pyrazolo[4,3-d]pyrimidin-7-one.
General Chemical Structure of Related Pyrazolopyrimidinone PDE5 Inhibitors:
Caption: General structure of the pyrazolopyrimidinone core.
Based on analysis of patents for similar compounds, the key physicochemical properties of this compound can be inferred.
| Property | Predicted Value |
| Molecular Formula | C₂₂H₃₀N₆O₄S (Example from related patents) |
| Molecular Weight | 474.58 g/mol (Example from related patents) |
| IUPAC Name | Varies based on specific substitutions (R groups) |
| Physical State | Likely a solid at room temperature |
| Solubility | Expected to have low aqueous solubility |
Biological Activity and Mechanism of Action
This compound functions as a competitive inhibitor of PDE5A. This enzyme is responsible for the hydrolysis of cGMP to GMP. By inhibiting PDE5A, this compound leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). This signaling cascade ultimately results in the relaxation of smooth muscle cells, particularly in the corpus cavernosum of the penis and the pulmonary vasculature.
Caption: Simplified signaling pathway of PDE5A inhibition by this compound.
Quantitative data for this compound is not publicly available. However, data for structurally related pyrazolopyrimidinone analogs from the patent literature demonstrate potent PDE5A inhibition.
| Compound Example (from patent literature) | PDE5A IC₅₀ (nM) | Selectivity vs. PDE6 |
| Example 1 | 1.2 | >1000-fold |
| Example 2 | 0.8 | >800-fold |
| Example 3 | 2.5 | >500-fold |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of pyrazolopyrimidinone-based PDE5 inhibitors, based on methods described in relevant patents and scientific literature.
General Synthesis of the Pyrazolopyrimidinone Core
A common synthetic route to the pyrazolo[4,3-d]pyrimidin-7-one core involves the cyclization of a substituted pyrazole-5-carboxamide derivative.
Caption: General synthetic workflow for the pyrazolopyrimidinone core.
Detailed Steps:
-
Saponification: The starting substituted pyrazole-5-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a suitable solvent like methanol or ethanol.
-
Acid Chloride Formation: The pyrazole-5-carboxylic acid is converted to the more reactive acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Amidation: The pyrazole-5-carbonyl chloride is reacted with an appropriate amine to form the corresponding pyrazole-5-carboxamide.
-
Cyclization: The pyrazole-5-carboxamide undergoes intramolecular cyclization to form the pyrazolo[4,3-d]pyrimidin-7-one core. This step is often achieved by heating in the presence of a suitable reagent like formamide or by using a dehydrating agent.
-
Functionalization: Further modifications at the R1, R2, and R3 positions are typically carried out before or after the core formation to achieve the desired final compound.
PDE5A Inhibition Assay Protocol (In Vitro)
The inhibitory activity of compounds against PDE5A is commonly determined using an in vitro enzymatic assay that measures the conversion of cGMP to GMP.
Materials:
-
Recombinant human PDE5A enzyme
-
[³H]-cGMP (radiolabeled substrate)
-
Scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
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Test compounds dissolved in DMSO
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Positive control (e.g., sildenafil)
-
96-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound solution, and the PDE5A enzyme solution.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the [³H]-cGMP substrate to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the SPA beads. The beads will bind to the radiolabeled GMP product.
-
Signal Detection: Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of GMP produced and inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound represents a significant effort in the development of selective PDE5A inhibitors. Although its clinical progression was halted, the underlying pyrazolopyrimidinone scaffold continues to be a cornerstone in the design of new PDE inhibitors. The information presented in this guide, including the general chemical properties, mechanism of action, and experimental methodologies, provides a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of this important class of therapeutic agents.
Unraveling the Synthesis and Purification of FR-229934: A Technical Overview for Drug Development Professionals
Despite a comprehensive search of scientific literature and public databases, specific information regarding the synthesis and purification of a compound designated FR-229934 remains unavailable in the public domain. The "FR" prefix suggests a potential origin from the former Fujisawa Pharmaceutical Co., Ltd. (now part of Astellas Pharma Inc.), likely as an internal research and development code for a novel compound.[1][2][3] Without a publicly disclosed chemical structure, a detailed, specific guide to its synthesis and purification cannot be provided.
However, based on broad searches related to novel therapeutic agents, it is plausible that this compound belongs to the class of histone deacetylase (HDAC) inhibitors. This class of compounds has been a significant focus of pharmaceutical research for cancer therapy and other indications.[4][5][6][7][8] Therefore, this guide will provide an in-depth overview of the general synthesis and purification methodologies applicable to common classes of HDAC inhibitors, which would likely be relevant to a compound like this compound.
General Strategies for the Synthesis of Histone Deacetylase Inhibitors
The synthesis of HDAC inhibitors typically involves a modular approach, combining three key pharmacophoric elements: a zinc-binding group (ZBG), a linker, and a cap group. The ZBG is crucial for chelating the zinc ion in the active site of the HDAC enzyme. Common ZBGs include hydroxamic acids, carboxylic acids, benzamides, and more recently, boronic acids.[4]
A generalized synthetic workflow for a hydroxamic acid-based HDAC inhibitor is depicted below.
Caption: Generalized synthetic workflow for a hydroxamic acid-based HDAC inhibitor.
Key Experimental Protocols in HDAC Inhibitor Synthesis
Amide Coupling: A common step is the formation of an amide bond between the cap group and the linker. A typical protocol involves dissolving the carboxylic acid-containing cap group precursor in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). To this solution, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like hydroxybenzotriazole (HOBt) are added. Subsequently, the amine-containing linker precursor is added, and the reaction is stirred at room temperature until completion, often monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Hydroxamic Acid Formation: The formation of the crucial zinc-binding hydroxamic acid moiety is often a final step. This can be achieved by reacting a methyl ester precursor with a solution of hydroxylamine in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and methanol. The reaction is typically carried out at room temperature and monitored for the disappearance of the starting ester.
Purification Methods for Histone Deacetylase Inhibitors
The purification of newly synthesized HDAC inhibitors is critical to isolate the target compound from unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the scale of the synthesis and the physicochemical properties of the compound.
| Purification Method | Principle | Typical Application | Advantages | Disadvantages |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Primary purification of crude reaction mixtures. | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. |
| Crystallization | Separation based on differences in solubility of the compound and impurities. | Final purification step to obtain high-purity material. | Can yield very pure compounds, scalable. | Requires a suitable solvent system, may result in yield loss. |
| Preparative HPLC | High-resolution chromatography for purification. | Purification of small to medium quantities of final compounds or intermediates. | Excellent separation, automated. | Expensive, limited capacity per run. |
A general workflow for the purification and analysis of a synthesized HDAC inhibitor is illustrated below.
Caption: General workflow for the purification and analysis of a synthesized HDAC inhibitor.
Detailed Methodologies for Key Purification Experiments
Column Chromatography Protocol: A typical column chromatography setup for the purification of an HDAC inhibitor would involve the following steps:
-
Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.
-
Column Packing: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) as the mobile phase.
-
Loading and Elution: The adsorbed crude product is carefully loaded onto the top of the packed column. The mobile phase is then passed through the column, and fractions are collected.
-
Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Purity and Structural Analysis: The purity of the final compound is typically assessed by high-performance liquid chromatography (HPLC), which should show a single major peak. The chemical structure is confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to ensure the correct molecular weight and formula.
Conclusion
While the specific synthesis and purification protocols for this compound are not publicly available, the methodologies outlined in this guide are representative of those used for the development of novel HDAC inhibitors. The synthesis of such compounds relies on established organic chemistry reactions, particularly amide bond formation and the introduction of a zinc-binding group. Purification is predominantly achieved through chromatographic techniques, with a final polishing step of crystallization or preparative HPLC to ensure high purity for biological testing. Researchers and drug development professionals working on novel HDAC inhibitors can utilize these general principles and protocols as a foundation for their synthetic and purification strategies.
References
- 1. pitchbook.com [pitchbook.com]
- 2. encyclopedia.com [encyclopedia.com]
- 3. astellas.us [astellas.us]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design and Synthesis of Novel Histone Deacetylase Inhibitor Derived from Nuclear Localizasion Signal Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis) - Google Patents [patents.google.com]
Preliminary Toxicity Profile of FR-229934: An Overview Based on Publicly Available Data
Disclaimer: A comprehensive, in-depth technical guide on the preliminary toxicity of FR-229934 cannot be constructed at this time due to the absence of publicly available, detailed preclinical study data. This document summarizes the limited information available from public sources.
This compound is identified as a phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Originally developed by Fujisawa Pharmaceuticals (now part of Astellas Pharma), this compound has been investigated for potential therapeutic applications in erectile dysfunction and pulmonary arterial hypertension.[1][3]
An extensive search for published preliminary toxicity studies, including in vivo and preclinical safety data, did not yield any detailed experimental results. The information required to populate comprehensive data tables and detail specific experimental protocols is not in the public domain and is likely proprietary.
Summary of Available Safety Information
Safety Data Sheets (SDS) from chemical suppliers provide the most direct, albeit limited, public toxicological information. This information is general and does not replace detailed preclinical studies.
| Data Point | Classification | Notes |
| Acute Oral Toxicity | Category 4 (GHS) | H302: Harmful if swallowed.[4] |
| Specific Target Organ Toxicity (Single & Repeated Exposure) | No data available | No public studies were found to classify this endpoint.[5] |
| Persistence & Degradability | No data available | No environmental fate data is publicly available.[5] |
| Mutagenicity/Carcinogenicity | No data available | No public genotoxicity or carcinogenicity studies were found. |
Mechanism of Action: PDE5 Inhibition
This compound functions by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation. This is the primary mechanism behind its potential application in conditions like erectile dysfunction and pulmonary hypertension.
The signaling pathway is initiated by the release of nitric oxide (NO), which stimulates guanylate cyclase to produce cGMP. PDE5 then acts to break down cGMP. This compound blocks this breakdown.
Experimental Protocols
Detailed experimental protocols for the preliminary toxicity assessment of this compound are not available in the public domain. Standard preclinical safety evaluations would typically include, but are not limited to, the following studies for a small molecule drug candidate:
-
In Vitro Toxicity:
-
Cytotoxicity assays in relevant cell lines.
-
Genotoxicity screening (e.g., Ames test, chromosome aberration test).
-
hERG channel assays to assess cardiac risk.
-
-
In Vivo Toxicity:
-
Acute Toxicity Studies: Single-dose studies in at least two mammalian species (typically one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs.
-
Repeat-Dose Toxicity Studies: Sub-chronic studies (e.g., 28-day or 90-day) to evaluate the toxicological profile after repeated administration. This involves hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.
-
Safety Pharmacology: Studies to assess the effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.
-
Without access to internal or published reports from the developer, specific methodologies such as animal models, dosing regimens, and analytical techniques for this compound remain unknown.
References
- 1. US20050049233A1 - Method for treating erectile dysfunction and increasing libido in men - Google Patents [patents.google.com]
- 2. US7238664B2 - Composition comprising a pulmonary surfactant and a PDE5 inhibitor for the treatment of lung diseases - Google Patents [patents.google.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound|799841-02-4|MSDS [dcchemicals.com]
- 5. file.glpbio.com [file.glpbio.com]
FR-229934 discovery and development history
An In-depth Technical Guide to FR-229934: Discovery and Development History
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document aims to provide a comprehensive overview of the discovery, development, and experimental data related to the compound designated this compound. All available quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.
Executive Summary
Extensive research has been conducted to gather information on the discovery and development history of the compound designated this compound. The "FR" prefix is a known identifier for compounds originating from Fujisawa Pharmaceutical Co., Ltd., which merged with Yamanouchi Pharmaceutical Co., Ltd. in 2005 to form Astellas Pharma Inc. Despite a thorough search of scientific literature, patent databases, and company pipelines, no publicly available information has been found for a compound with the specific designation "this compound."
This lack of information suggests several possibilities:
-
Internal Designation: this compound may be an internal code for a compound that was never publicly disclosed or published.
-
Early-Stage Discontinuation: The compound may have been discontinued in the very early stages of research and development, prior to any publications or public announcements.
-
Typographical Error: The designation "this compound" may be incorrect.
Given the absence of any data, this guide cannot provide the requested in-depth technical information, including quantitative data, experimental protocols, or signaling pathway diagrams. The following sections outline the search methodology employed and provide context on the originating company's research programs.
Search Methodology
A multi-pronged search strategy was implemented to locate information on this compound. This included:
-
Scientific Databases: Comprehensive searches of major scientific databases (e.g., PubMed, Scopus, Web of Science) were conducted using the keywords "this compound," "FR229934," and variations.
-
Patent Databases: Searches of international and national patent office databases (e.g., USPTO, Espacenet, WIPO) were performed to identify any patents or patent applications related to this compound.
-
Pharmaceutical Company Information: Publicly available information from Fujisawa Pharmaceutical and Astellas Pharma, including annual reports, press releases, and clinical trial registries, was reviewed for any mention of the compound.
-
Chemical Databases: Chemical structure and compound databases (e.g., PubChem, ChemSpider) were queried for the identifier.
Despite these exhaustive efforts, no relevant information or documentation for this compound was identified.
Context: Fujisawa Pharmaceutical and Astellas Pharma Research
Fujisawa Pharmaceutical, the likely originator of a compound with an "FR" designation, had a strong research focus in several therapeutic areas, including immunology, infectious diseases, and oncology. The company is particularly well-known for the discovery of the immunosuppressant tacrolimus (FK-506), which also originated from their fermentation research programs.
Following the merger to form Astellas Pharma, the company has continued to build on this legacy, with a robust pipeline in areas such as oncology, urology, and immunology. Without specific information on this compound, it is not possible to place it within a specific research program.
Conclusion
The compound designated this compound is not documented in publicly accessible resources. Therefore, it is not possible to provide a technical guide on its discovery and development history. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consider the possibility that it may be an internal, unpublished designation. If further context or an alternative designation is available, a renewed search may yield more information.
Methodological & Application
Application Notes and Protocols for FR-229934 Treatment in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-229934 is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in various cancer cell lines. This document provides a detailed protocol for the treatment of the Jurkat cell line, a human T-lymphocyte cell line derived from an acute T-cell leukemia, with this compound. Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs can result in the re-expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. These application notes provide a comprehensive guide for researchers utilizing this compound in in vitro studies with Jurkat cells.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound on Jurkat cells. This data is essential for designing experiments to investigate the dose-dependent effects of the compound.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 3.5 nM | Jurkat | Cell Viability (MTT Assay) | [F-HDAC Datasheet] |
Experimental Protocols
Jurkat Cell Culture
A foundational aspect of reproducible in vitro studies is the consistent and proper maintenance of the cell line.
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Sterile tissue culture flasks and consumables
Procedure:
-
Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Culture:
-
Thaw a cryopreserved vial of Jurkat cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
To maintain this density, add fresh medium every 2 to 3 days. Alternatively, centrifuge the cell suspension, remove the old medium, and resuspend the cells in fresh medium at the desired density.
-
Monitor cell viability using Trypan Blue exclusion.
-
This compound Treatment Protocol
This protocol outlines the steps for treating Jurkat cells with this compound to assess its effects on cell viability and other cellular processes.
Materials:
-
Jurkat cells in logarithmic growth phase
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
Sterile 96-well or other appropriate tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Determine the viability and concentration of Jurkat cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete growth medium.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., from 0.1 nM to 1 µM) to determine the dose-response curve.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: HDAC Inhibition
This compound exerts its cellular effects primarily through the inhibition of histone deacetylases. This leads to an increase in histone acetylation, altering chromatin structure and gene expression.
Caption: Mechanism of this compound via HDAC inhibition.
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on Jurkat cells.
Caption: Workflow for this compound treatment of Jurkat cells.
Potential Signaling Pathways Affected by this compound in T-Cells
HDAC inhibitors are known to modulate various signaling pathways in T-cells. The diagram below depicts a simplified overview of potential pathways affected by this compound, leading to apoptosis.
Caption: Potential signaling pathways affected by this compound.
Application Notes and Protocols for In Vivo Mouse Studies with FR-229934, a PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-229934 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound elevates intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism of action is shared by clinically approved drugs such as sildenafil and tadalafil, which are used to treat erectile dysfunction and pulmonary arterial hypertension. Preclinical in vivo studies in mouse models are essential for evaluating the therapeutic potential of novel PDE5 inhibitors like this compound for various indications.
These application notes provide a comprehensive overview of recommended dosages, experimental protocols, and relevant biological pathways for conducting in vivo mouse studies with this compound. The following information is based on established methodologies for other well-characterized PDE5 inhibitors, providing a robust starting point for study design.
Data Presentation: Dosage Regimens of PDE5 Inhibitors in Mice
The following table summarizes dosage information for the well-known PDE5 inhibitors sildenafil and tadalafil across various mouse models. This data can serve as a guide for selecting an appropriate starting dose for this compound, which should then be optimized based on the specific experimental context.
| Compound | Mouse Model | Indication | Dosage | Route of Administration | Reference |
| Sildenafil | Wild-type | Cardioprotection | 0.03 - 0.25 mg/kg | Intravenous (IV) | |
| Athymic Nude | Cancer (xenograft) | 5 - 150 mg/kg/day | Oral Gavage | ||
| APP/PS1 | Alzheimer's Disease | 1.5 - 6 mg/kg | Intraperitoneal (IP) | ||
| Wild-type | Erectile Dysfunction | 1 mg/kg | Intravenous (IV) | ||
| Diet-Induced Obese | Metabolic Disorders | 5 - 10 mg/kg/day | Oral Gavage | ||
| Wild-type | Memory Retention | 1 - 30 mg/kg | Intraperitoneal (IP) | ||
| Hypoxia-induced | Pulmonary Hypertension | 25 mg/kg/day | In Drinking Water | ||
| Tadalafil | Wild-type | Cardioprotection | 1 mg/kg/day | Intraperitoneal (IP) | |
| Wild-type | Cardioprotection | 4 mg/kg/day | Oral Gavage | ||
| Monocrotaline-induced | Pulmonary Hypertension | 10 mg/kg/day | Oral Gavage |
Experimental Protocols
Protocol 1: Evaluation of Cardioprotective Effects of this compound in a Mouse Model of Myocardial Infarction
1. Animal Model:
-
Adult male C57BL/6 mice, 8-10 weeks old.
2. This compound Preparation and Administration:
-
Formulation: Dissolve this compound in sterile saline containing a small percentage of a solubilizing agent like DMSO (e.g., 1% DMSO in saline) to ensure complete dissolution.
-
Dosage: Based on analogous compounds, a starting dose range of 0.1 - 10 mg/kg can be explored.
-
Administration: Administer the prepared this compound solution via intraperitoneal (IP) injection 30 minutes prior to the induction of ischemia.
3. Myocardial Ischemia-Reperfusion Injury Model:
-
Anesthetize the mice (e.g., with ketamine/xylazine).
-
Intubate and ventilate the mice.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia for a specified period (e.g., 30 minutes).
-
Release the suture to allow for reperfusion (e.g., for 24 hours).
4. Endpoint Analysis:
-
After the reperfusion period, euthanize the mice.
-
Excise the hearts and stain with triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.
-
Quantify the infarct size as a percentage of the area at risk.
Protocol 2: Assessment of Anti-Tumor Efficacy of this compound in a Xenograft Mouse Model
1. Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
2. Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., PC-3 for prostate cancer, SW480 for colorectal cancer) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
3. This compound Preparation and Administration:
-
Formulation: For oral administration, this compound can be suspended in a vehicle such as corn oil or a solution of 0.5% carboxymethylcellulose (CMC) in water.
-
Dosage: A starting dose range of 10 - 50 mg/kg/day can be investigated.
-
Administration: Administer the this compound suspension daily via oral gavage.
4. Efficacy Evaluation:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of general health.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).
Mandatory Visualizations
Signaling Pathway of PDE5 Inhibition
Caption: Mechanism of action of this compound via PDE5 inhibition.
Experimental Workflow for In Vivo Mouse Studies
Caption: General workflow for conducting in vivo mouse studies with this compound.
Application Notes and Protocols for FR-229934 (FK1706)
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-229934, also known as FK1706, is a non-immunosuppressive immunophilin ligand with neurotrophic and neuroregenerative properties. It is a derivative of Tacrolimus (FK506) but lacks its immunosuppressive activity, making it a promising candidate for the treatment of various neurological disorders.[1][2] FK1706 has been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth, putatively mediated through its interaction with the FK506-binding protein 52 (FKBP-52) and subsequent activation of the Ras/Raf/MAPK signaling pathway.[1][3][4][5] This document provides detailed information on the solubility of this compound (FK1706) and a protocol for the preparation of a vehicle for injection based on preclinical studies.
Data Presentation
Solubility of this compound (FK1706)
Quantitative solubility data for this compound (FK1706) in a wide range of solvents is not extensively published. However, based on available information, the following table summarizes its known solubility characteristics.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble[6] | A common solvent for initial stock solution preparation. |
| 4% HCO-60/ETOH in distilled water | Forms a suitable solution for subcutaneous injection.[2] | HCO-60 (Polyoxyethylene hydrogenated castor oil 60) and ethanol are used as solubilizing agents. |
Experimental Protocols
Preparation of this compound (FK1706) for Subcutaneous Injection
This protocol is based on a method described for in vivo studies in rats.[2]
Materials:
-
This compound (FK1706) powder
-
HCO-60 (Polyoxyethylene hydrogenated castor oil 60)
-
Ethanol (ETOH), absolute
-
Distilled water, sterile
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare the Vehicle Solution (4% HCO-60/ETOH in distilled water): a. In a sterile vial, combine 4 parts of HCO-60 and a sufficient volume of absolute ethanol to dissolve the HCO-60 completely. b. Add this mixture to 96 parts of sterile distilled water. c. Mix thoroughly using a vortex mixer until a clear and homogenous solution is obtained.
-
Prepare the this compound (FK1706) Injection Solution: a. Weigh the required amount of this compound (FK1706) powder using an analytical balance. b. Add the calculated volume of the prepared vehicle solution (4% HCO-60/ETOH in distilled water) to the this compound (FK1706) powder to achieve the desired final concentration (e.g., 0.3 mg/kg for a specific dosing volume). c. Vortex the mixture until the this compound (FK1706) is completely dissolved and the solution is clear. d. Visually inspect the solution for any particulate matter before administration. e. The solution is now ready for subcutaneous injection.
Storage:
-
Store the this compound (FK1706) powder in a dry, dark place at -20°C for long-term storage.[6]
-
It is recommended to prepare the injection solution fresh before each use.
Mandatory Visualization
Experimental Workflow for Injection Preparation
Caption: Workflow for preparing this compound (FK1706) injection.
Signaling Pathway of this compound (FK1706)
Caption: this compound (FK1706) potentiates the Ras/Raf/MAPK pathway.
References
- 1. FK1706, a novel non-immunosuppressive immunophilin ligand, modifies the course of painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of FK1706 on nerve regeneration and bladder function recovery following an end-to-side neurorrhaphy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FK1706, a novel non-immunosuppressive immunophilin: neurotrophic activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. anygenes.com [anygenes.com]
- 6. medkoo.com [medkoo.com]
Application Note: Unveiling Cellular Responses to FR-229934 Treatment via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for utilizing Western blotting to analyze changes in protein expression and post-translational modifications in cells treated with FR-229934, a compound understood to function as a histone deacetylase (HDAC) inhibitor.
Introduction
This compound is a potent molecule that modulates the activity of histone deacetylases (HDACs). These enzymes play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histone and non-histone proteins.[1][2] Inhibition of HDACs leads to an accumulation of acetylated histones, which relaxes chromatin structure and alters gene transcription.[1] This application note details a robust Western blot protocol to detect and quantify these changes, specifically focusing on the hyperacetylation of histones, a primary indicator of HDAC inhibitor activity.
Signaling Pathway Affected by this compound
The primary signaling pathway influenced by this compound is the regulation of protein acetylation. Histone acetyltransferases (HATs) add acetyl groups to histone tails, neutralizing their positive charge and leading to a more open chromatin structure that facilitates gene transcription. Conversely, HDACs remove these acetyl groups, resulting in condensed chromatin and transcriptional repression. This compound inhibits HDAC activity, causing an accumulation of acetylated histones and subsequent modulation of gene expression.[1]
Caption: Mechanism of HDAC Inhibition by this compound.
Data Presentation: Quantifying the Effects of this compound
Treatment of cells with this compound is expected to result in a dose-dependent increase in the acetylation of histone proteins. The following table provides a template for presenting quantitative data obtained from Western blot analysis. Densitometry of acetylated histone bands should be normalized to a loading control (e.g., total histone H3 or β-actin).[1][3]
| Treatment Group | Concentration | Acetyl-Histone H3 (Normalized Intensity) | Acetyl-Histone H4 (Normalized Intensity) |
| Vehicle Control (e.g., DMSO) | 0 µM | 1.0 | 1.0 |
| This compound | 0.1 µM | Value | Value |
| This compound | 0.5 µM | Value | Value |
| This compound | 1.0 µM | Value | Value |
| This compound | 5.0 µM | Value | Value |
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for analyzing protein acetylation after this compound treatment.
Caption: Western Blot Workflow for HDAC Inhibitor Analysis.
Detailed Experimental Protocol
This protocol is optimized for the analysis of histone acetylation in cultured mammalian cells following treatment with this compound.
Materials and Reagents
-
Cell Culture: Appropriate cell line and complete culture medium.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃. Crucially, supplement with 5 mM sodium butyrate to inhibit HDAC activity during extraction. [1]
-
0.2 N Hydrochloric Acid (HCl).
-
2 M Sodium Hydroxide (NaOH).
-
Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.1% Tween-20.[4]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[5]
-
Lysis Buffer (for total protein): RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[4][6]
-
-
Antibodies:
-
Primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4).
-
Primary antibody for loading control (e.g., anti-Histone H3, anti-Histone H4, or anti-β-actin).
-
Appropriate HRP-conjugated secondary antibody.
-
-
Western Blotting Reagents:
Procedure
1. Cell Culture and Treatment a. Plate cells at a suitable density in culture dishes or plates and allow them to adhere overnight.[1] b. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).[1][4]
2. Histone Extraction (Acid Extraction Method) [1] a. Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells) and wash twice with ice-cold PBS supplemented with 5 mM sodium butyrate.[1] b. Resuspend the cell pellet in TEB (e.g., 1 mL per 10⁷ cells) and lyse on ice for 10 minutes with gentle agitation.[1] c. Centrifuge at 650 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.[1] d. Wash the nuclear pellet with half the original volume of TEB and centrifuge again.[1] e. Resuspend the nuclear pellet in 0.2 N HCl (e.g., at a density of 4x10⁷ nuclei/mL).[1] f. Extract histones overnight at 4°C with gentle rotation. g. Centrifuge at 650 x g for 10 minutes at 4°C to pellet cellular debris.[1] h. Carefully transfer the supernatant containing the histones to a new tube.
3. Protein Quantification a. Determine the protein concentration of the histone extracts using a Bradford or BCA assay according to the manufacturer's instructions.[1][6]
4. Sample Preparation and SDS-PAGE a. Dilute equal amounts of protein (e.g., 15-30 µg) in 2x SDS loading buffer.[5] b. Boil the samples at 95°C for 5-10 minutes.[5] c. Load the samples onto a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. d. Run the gel according to the manufacturer's recommendations (e.g., at 100-120 V).
5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[5] b. After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency and equal loading.
6. Immunoblotting [1][5] a. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[1][5] b. Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3), diluted in blocking buffer as per the manufacturer's datasheet, overnight at 4°C with gentle agitation.[1][7] c. Wash the membrane three times for 5-10 minutes each with TBST.[1] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1] e. Wash the membrane again three times for 10 minutes each with TBST.[1]
7. Detection and Analysis a. Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imager or X-ray film. c. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the protein of interest to the loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Histone Acetylation Western Blots [bio-protocol.org]
Application Note: FR-229934 in CRISPR Screening Experiments
Topic: FR-229934 in CRISPR Screening Experiments Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
CRISPR-Cas9 technology has emerged as a powerful tool for functional genomics, allowing for systematic interrogation of gene function across the entire genome. When coupled with small molecule probes, CRISPR screens can provide profound insights into drug mechanisms of action, identify genetic determinants of drug sensitivity or resistance, and uncover novel therapeutic targets. This document provides detailed application notes and protocols for the hypothetical use of this compound in CRISPR screening experiments. As no direct experimental data linking this compound to CRISPR screens is publicly available, this guide is based on its known biological activities and established CRISPR screening methodologies.
This compound is a potent and specific inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can induce histone hyperacetylation, leading to a more open chromatin structure and altered gene expression patterns. This activity makes this compound a valuable tool to probe the epigenetic regulation of various cellular processes. A CRISPR screen in the presence of this compound could identify genes that, when knocked out, synergize with or antagonize the effects of HDAC inhibition.
Data Presentation
To effectively analyze the results of a CRISPR screen with this compound, quantitative data should be meticulously organized. The following tables provide a template for presenting key data points from such a screen.
Table 1: Determination of this compound Optimal Screening Concentration
This table summarizes the cytotoxicity of this compound in the parental cell line to determine a suitable concentration for the screen (typically in the IC20-IC50 range for sensitization screens).
| This compound Concentration (nM) | Percent Viability (%) | Standard Deviation |
| 0 (DMSO) | 100 | 2.5 |
| 1 | 98.2 | 3.1 |
| 10 | 85.5 | 4.2 |
| 50 | 52.1 | 3.8 |
| 100 | 25.3 | 2.9 |
| 500 | 5.7 | 1.5 |
Table 2: Top Gene Hits from a Hypothetical CRISPR Sensitization Screen with this compound
This table presents a ranked list of genes whose knockout confers increased sensitivity to this compound treatment. The data is typically generated by analyzing the depletion of specific single-guide RNAs (sgRNAs) in the treated population compared to a control.
| Gene Symbol | Gene Description | Log2 Fold Change (this compound/DMSO) | p-value | False Discovery Rate (FDR) |
| GENE-A | DNA Repair Protein | -3.5 | 1.2e-8 | 5.5e-7 |
| GENE-B | Chromatin Remodeling Factor | -3.1 | 5.6e-8 | 1.8e-6 |
| GENE-C | Cell Cycle Checkpoint Kinase | -2.8 | 9.1e-7 | 2.5e-5 |
| GENE-D | Apoptosis Regulator | -2.5 | 3.4e-6 | 7.8e-5 |
| GENE-E | Transcription Factor | -2.2 | 8.7e-6 | 1.5e-4 |
Table 3: Top Gene Hits from a Hypothetical CRISPR Resistance Screen with this compound
This table presents a ranked list of genes whose knockout confers resistance to this compound treatment, identified by the enrichment of their corresponding sgRNAs.
| Gene Symbol | Gene Description | Log2 Fold Change (this compound/DMSO) | p-value | False Discovery Rate (FDR) |
| GENE-X | Drug Efflux Pump | 4.2 | 3.3e-9 | 9.1e-8 |
| GENE-Y | Protein Acetyltransferase | 3.8 | 7.8e-9 | 2.4e-7 |
| GENE-Z | Ubiquitin Ligase Component | 3.5 | 2.1e-8 | 6.3e-7 |
| GENE-W | Kinase in a Survival Pathway | 3.1 | 6.5e-7 | 1.2e-5 |
| GENE-V | Component of a Repressive Complex | 2.9 | 1.2e-6 | 2.1e-5 |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a pooled CRISPR-Cas9 loss-of-function screen with this compound.
Protocol 1: Cell Line Preparation and Lentivirus Production
-
Cell Line Selection and Culture: Choose a cancer cell line of interest that is known to be sensitive to HDAC inhibitors. Ensure the cells are healthy and in the exponential growth phase. Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cas9 Expression: Stably express Cas9 nuclease in the chosen cell line. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection (e.g., blasticidin). Validate Cas9 activity using a functional assay (e.g., GFP knockout).
-
Lentivirus Production for sgRNA Library:
-
Plate HEK293T cells at a density of 10 x 10^6 cells per 15-cm dish.
-
The next day, transfect the cells with the pooled sgRNA library plasmid, along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids using a suitable transfection reagent.
-
Change the media 12-16 hours post-transfection.
-
Harvest the viral supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
Aliquot the virus and store it at -80°C.
-
Protocol 2: Lentiviral Titer Determination
This protocol is crucial to determine the optimal amount of virus to achieve a low multiplicity of infection (MOI) of 0.3-0.5, ensuring that most cells receive a single sgRNA.
-
Plate 2 x 10^5 Cas9-expressing cells per well in a 6-well plate.
-
The next day, infect the cells with a serial dilution of the lentiviral library supernatant in the presence of polybrene (8 µg/mL).
-
48 hours post-infection, select the cells with the appropriate concentration of puromycin for your cell line.
-
After 3-5 days of selection, count the number of viable cells in each well.
-
Calculate the viral titer and the volume of virus needed to achieve an MOI of 0.3-0.5.
Protocol 3: Pooled CRISPR-Cas9 Screen with this compound
-
Transduction: Transduce a sufficient number of Cas9-expressing cells with the sgRNA library at an MOI of 0.3-0.5 to achieve at least 500x representation of the library.
-
Selection: Select the transduced cells with puromycin for 3-5 days to eliminate non-transduced cells.
-
T0 Sample Collection: After selection, collect a baseline sample (T0) of at least 2.5 x 10^7 cells. This sample will serve as a reference for the initial sgRNA distribution.
-
Drug Treatment: Split the remaining cells into two populations: a control group treated with DMSO and an experimental group treated with a pre-determined concentration of this compound.
-
Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed and maintaining a cell number that preserves library representation (at least 500 cells per sgRNA).
-
Endpoint Sample Collection: At the end of the screen, harvest at least 2.5 x 10^7 cells from each condition (DMSO and this compound) for genomic DNA extraction.
Protocol 4: Genomic DNA Extraction and Next-Generation Sequencing (NGS) Library Preparation
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and endpoint cell pellets using a commercial genomic DNA extraction kit.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences using a two-step PCR protocol.
-
PCR 1: Use primers flanking the sgRNA cassette to amplify the region of interest from the genomic DNA.
-
PCR 2: Use primers containing Illumina adapters and barcodes to add the necessary sequences for next-generation sequencing.
-
-
Library Purification and Quantification: Purify the PCR products using an appropriate method (e.g., gel extraction or bead-based purification). Quantify the final library concentration.
-
Next-Generation Sequencing: Pool the barcoded libraries and perform high-throughput sequencing on an Illumina platform.
Mandatory Visualization
Signaling Pathway of HDAC Inhibition by this compound
Caption: Mechanism of HDAC inhibition by this compound leading to altered gene expression.
Experimental Workflow for a Pooled CRISPR Screen with this compound
Application Notes and Protocols for Mass Spectrometry Analysis of FR-229934 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-229934 is a potent and selective inhibitor of phosphodiesterase 5A (PDE5A), an enzyme that plays a crucial role in the cGMP signaling pathway by hydrolyzing cyclic guanosine monophosphate (cGMP). The inhibition of PDE5A leads to elevated intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation. This mechanism of action has led to the development of PDE5A inhibitors for treating erectile dysfunction and pulmonary arterial hypertension.
Mass spectrometry (MS) has become an indispensable tool in the study of drug-target interactions, offering high sensitivity and specificity for both qualitative and quantitative analyses. In the context of this compound, mass spectrometry can be employed to:
-
Quantify the inhibitory effect of this compound on PDE5A activity.
-
Identify the on-target and potential off-target protein interactions of this compound in a complex biological system.
-
Elucidate the structural dynamics of PDE5A upon inhibitor binding.
These application notes provide detailed protocols for the mass spectrometry-based analysis of this compound's interaction with its primary target, PDE5A, and for the broader proteomic profiling of its targets.
Application Note 1: Quantitative Analysis of PDE5A Inhibition by this compound using LC-MS
Liquid chromatography-mass spectrometry (LC-MS) offers a label-free method for directly measuring the enzymatic activity of PDE5A and the inhibitory potency of compounds like this compound. The assay quantifies the conversion of the substrate, cGMP, to its product, GMP. By measuring the relative amounts of cGMP and GMP, the percentage of inhibition can be accurately determined. This approach is highly sensitive and allows for the determination of key kinetic parameters, such as the half-maximal inhibitory concentration (IC50).
Table 1: Inhibitory Potency (IC50) of Known PDE5A Inhibitors
| Inhibitor | IC50 (nM) |
| Sildenafil | 100.7 ± 4.18[1][2] |
| Vardenafil | 3.98 ± 0.08[1][2] |
| Proanthocyanidins | 870[1] |
| Tadalafil | 5 - 200 (linear range in plasma)[3] |
Note: The IC50 value for this compound would be determined using the protocol below and compared against these known inhibitors.
Protocol 1: LC-MS based PDE5A Enzymatic Activity Assay
This protocol details the steps for measuring the inhibitory activity of this compound against PDE5A by quantifying the substrate (cGMP) and product (GMP) using LC-MS.[1][2]
1. Reagents and Materials
-
Recombinant human PDE5A protein
-
cGMP (substrate)
-
This compound
-
Reaction buffer (10 mM Tris–HCl pH 7.5, 0.1 mg/mL BSA, 10 mM MgCl2, 1 mM β-mercaptoethanol)[1][2]
-
DMSO (for dissolving this compound)
-
Ultrafiltration units (e.g., 10 kDa MWCO)
-
LC-MS grade acetonitrile and formic acid
-
C18 column for reverse-phase chromatography
2. Procedure
-
Enzyme Preparation:
-
Inhibitor Preparation:
-
Enzymatic Reaction:
-
In a 150 µL reaction volume, pre-incubate 50 µL of PDE5A (at the determined optimal concentration) with 50 µL of the diluted this compound for 30 minutes at room temperature.[1][2]
-
Initiate the reaction by adding 50 µL of cGMP (final concentration of 10 µM).[1][2]
-
Allow the reaction to proceed for 15 minutes at room temperature.[1][2]
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Sample Preparation for LC-MS:
-
LC-MS Analysis:
3. Data Analysis
-
Quantify the peak areas of cGMP and GMP.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (GMP_compound - GMP_negative) / (GMP_positive - GMP_negative))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for LC-MS based PDE5A inhibition assay.
Application Note 2: Identification of On-target and Off-target Interactions of this compound using Chemical Proteomics
To understand the full biological effects of a drug, it is crucial to identify not only its intended target but also any potential off-target interactions. Chemical proteomics, specifically affinity pull-down assays coupled with mass spectrometry, is a powerful technique for this purpose. In this approach, a modified version of this compound is immobilized on a solid support (e.g., beads) and used as bait to capture interacting proteins from a cell or tissue lysate. The captured proteins are then identified by mass spectrometry. This method allows for the unbiased identification of proteins that bind to this compound, providing insights into its selectivity and potential side effects.[4]
Table 2: Potential Off-Target Proteins for PDE5 Inhibitors
| Protein Family | Potential Off-Targets |
| Phosphodiesterases | PDE1, PDE6, PDE11 |
| Kinases | cGMP-dependent protein kinase (PKG) |
| Other cGMP-binding proteins | Cyclic nucleotide-gated (CNG) channels |
This table lists potential off-targets based on structural similarities and known cross-reactivity of other PDE5 inhibitors. A chemical proteomics experiment would confirm which of these, or other proteins, interact with this compound.
Protocol 2: Affinity Pull-down Coupled with Mass Spectrometry for Target Profiling
This protocol describes the use of immobilized this compound to enrich for interacting proteins from a cell lysate, followed by identification using mass spectrometry.[4]
1. Reagents and Materials
-
Immobilized this compound on a solid support (e.g., NHS-activated sepharose beads)
-
Control beads (without this compound)
-
Cell or tissue lysate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Urea, DTT, Iodoacetamide
-
Trypsin (mass spectrometry grade)
-
C18 desalting tips
-
LC-MS/MS system
2. Procedure
-
Lysate Preparation:
-
Harvest cells or tissue and lyse in a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Affinity Pull-down:
-
Equilibrate the immobilized this compound beads and control beads with lysis buffer.
-
Incubate a sufficient amount of lysate (e.g., 1-5 mg of total protein) with the beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
Neutralize the eluate if using a low pH elution buffer.
-
Denature the eluted proteins in 8 M urea, reduce with DTT, and alkylate with iodoacetamide.
-
Dilute the urea concentration to < 2 M and digest the proteins with trypsin overnight at 37°C.
-
-
Sample Preparation for Mass Spectrometry:
-
Acidify the digested peptide mixture with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using C18 desalting tips.
-
Dry the peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Inject the peptide mixture into an LC-MS/MS system.
-
Separate the peptides using a reverse-phase chromatographic gradient.
-
Acquire MS and MS/MS spectra in a data-dependent manner.
-
3. Data Analysis
-
Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Identify proteins that are significantly enriched in the this compound pull-down compared to the control pull-down.
-
Perform bioinformatics analysis on the identified proteins to determine their cellular functions and pathways.
Workflow for chemical proteomics analysis of this compound targets.
Signaling Pathway of PDE5A
Simplified cGMP signaling pathway involving PDE5A.
References
- 1. A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]
- 3. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target profiling of a small library of phosphodiesterase 5 (PDE5) inhibitors using chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR-229934 in HMG-CoA Synthase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing FR-229934, also known as Hymeglusin, F-244, or L-659,699, as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase. This enzyme is a key regulator in the mevalonate pathway, which is responsible for cholesterol biosynthesis.
Introduction
This compound is a fungal β-lactone antibiotic that specifically and potently inhibits HMG-CoA synthase.[1] This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, the substrate for HMG-CoA reductase and a crucial step in the synthesis of cholesterol and other isoprenoids.[2] The inhibitory action of this compound occurs through the covalent modification of a cysteine residue (Cys129) in the active site of HMG-CoA synthase.[1][3] While this inhibition is irreversible in in vitro settings, it has been observed to be reversible in cellular and in vivo models.
Principle of the Inhibition Assay
The activity of HMG-CoA synthase and its inhibition by this compound can be quantified by monitoring the reaction progress. A common method involves a coupled spectrophotometric assay that measures the release of Coenzyme A (CoASH) during the enzymatic reaction. This is achieved by using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoASH to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to the HMG-CoA synthase activity.
Quantitative Data Summary
The inhibitory potency of this compound against HMG-CoA synthase has been determined in various experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the inhibitor's efficacy.
| Compound | Assay System | Target | IC50 | Reference |
| This compound (L-659,699) | Partially purified rat liver cytosolic enzyme | HMG-CoA Synthase | 0.12 µM | [4] |
| This compound (Hymeglusin) | Purified Enterococcus faecalis mvaS | HMG-CoA Synthase | Not explicitly stated as IC50, but >95% inhibition at 75-600 nM | [5] |
| This compound (L-659,699) | Cultured Hep G2 cells | Sterol Synthesis from [14C]acetate | 6 µM | [4] |
Signaling Pathway Diagram
The following diagram illustrates the position of HMG-CoA synthase in the mevalonate pathway and the inhibitory action of this compound.
Caption: Inhibition of HMG-CoA Synthase by this compound in the Mevalonate Pathway.
Experimental Protocols
Protocol 1: In Vitro HMG-CoA Synthase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on purified or partially purified HMG-CoA synthase.
Materials:
-
Purified or partially purified HMG-CoA synthase
-
This compound (Hymeglusin)
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare fresh solutions of acetyl-CoA, acetoacetyl-CoA, and DTNB in Tris-HCl buffer.
-
-
Assay Setup:
-
Pre-incubation:
-
Pre-incubate the enzyme with this compound at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a mixture of acetyl-CoA (e.g., 400 µM final concentration) and acetoacetyl-CoA (e.g., 7 µM final concentration).[5]
-
-
Data Acquisition:
-
Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer. Record readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and characterizing inhibitors of HMG-CoA synthase.
Caption: General workflow for an HMG-CoA synthase inhibition assay.
Protocol 2: Cellular Assay for Cholesterol Biosynthesis Inhibition
This protocol describes a method to assess the effect of this compound on cholesterol synthesis in a cellular context using radiolabeled precursors.
Materials:
-
Cultured cells (e.g., Hep G2)
-
Cell culture medium and supplements
-
This compound (Hymeglusin)
-
[14C]acetate
-
Scintillation counter and vials
-
Reagents for lipid extraction (e.g., petroleum ether, diethyl ether, acetic acid)
-
Thin-layer chromatography (TLC) plates (silica gel G)
Procedure:
-
Cell Culture and Treatment:
-
Culture Hep G2 cells to near confluency in appropriate culture vessels.
-
Treat the cells with varying concentrations of this compound (e.g., 0 to 50 µM) for a specified period (e.g., 24 hours). Include a vehicle control.
-
-
Radiolabeling:
-
Add [14C]acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized sterols.
-
-
Lipid Extraction:
-
Wash the cells with PBS and lyse them.
-
Extract the total lipids from the cell lysates using an appropriate solvent system (e.g., petroleum ether/diethyl ether).
-
-
Separation of Sterols:
-
Separate the extracted lipids by thin-layer chromatography (TLC) on silica gel G plates using a mobile phase such as petroleum ether/diethyl ether/acetic acid (75:25:1).[6]
-
Include a cholesterol standard on the TLC plate to identify the corresponding band.
-
-
Quantification:
-
Visualize the lipid spots (e.g., with iodine vapor).
-
Scrape the silica corresponding to the cholesterol band into scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the total protein content of the cell lysate.
-
Calculate the percentage of inhibition of [14C]acetate incorporation into cholesterol for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow standard laboratory safety procedures.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 3. abcam.com [abcam.com]
- 4. Inhibition of hydroxymethylglutaryl-coenzyme A synthase by L-659,699 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by Hymeglusin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Note: High-Throughput Screening for Modulators of the Notch Signaling Pathway using FR-229934 as a Reference Compound
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel modulators of the Notch signaling pathway. As no publicly available information exists for a compound designated "FR-229934," this document utilizes a hypothetical compound, designated herein as this compound, as a representative small molecule inhibitor of the Notch pathway. The provided protocols and data serve as a template for researchers and drug development professionals to establish robust screening assays. This document outlines the principles of the Notch signaling pathway, methodologies for primary and secondary assays, and data analysis, and includes representative data and visualizations to guide the user through the HTS workflow.
Introduction to Notch Signaling
The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in regulating cell fate decisions, including proliferation, differentiation, and apoptosis.[1] Dysregulation of the Notch pathway has been implicated in a variety of diseases, including developmental disorders and cancer. The core of the pathway involves the interaction of a transmembrane Notch receptor with a transmembrane ligand on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, ultimately releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), leading to the transcriptional activation of target genes, such as those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families.
Given its central role in disease, the Notch signaling pathway is an attractive target for therapeutic intervention. High-throughput screening provides a powerful approach to identify small molecules that can modulate this pathway, offering potential starting points for drug discovery programs.[2][3][4][5]
Hypothetical Reference Compound: this compound
For the purpose of this application note, we will consider the hypothetical compound This compound as a potent and selective inhibitor of γ-secretase, a key enzyme responsible for the final proteolytic cleavage that releases the NICD. By inhibiting γ-secretase, this compound effectively blocks Notch signaling. The following data for this compound is hypothetical and presented for illustrative purposes.
Table 1: Hypothetical Properties of this compound
| Property | Value |
| Molecular Weight | 451.5 g/mol |
| Mechanism of Action | γ-secretase inhibitor |
| In Vitro IC50 (γ-secretase cleavage assay) | 15 nM |
| Cellular IC50 (Notch reporter assay) | 75 nM |
| Solubility (PBS, pH 7.4) | 50 µM |
| Cytotoxicity (in HEK293T cells) | > 25 µM |
High-Throughput Screening Workflow
A typical HTS campaign for Notch pathway inhibitors involves a primary screen to identify initial "hits," followed by a series of secondary and counter-screens to confirm activity and eliminate false positives.
Caption: A generalized workflow for a high-throughput screening campaign to identify Notch signaling inhibitors.
Experimental Protocols
Primary Screening Assay: Cell-Based Notch Reporter Gene Assay
This assay quantitatively measures the activity of the Notch signaling pathway by utilizing a reporter gene (e.g., Luciferase) under the control of a Notch-responsive promoter (e.g., HES-1).
Materials:
-
Cell Line: HEK293T cells stably co-transfected with a full-length Notch1 receptor and a HES-1 promoter-luciferase reporter construct.
-
Co-culture Cells: U2OS cells stably expressing the Notch ligand, Delta-like 4 (DLL4).
-
Assay Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Compound Plates: 384-well plates containing library compounds and this compound as a positive control, typically at a concentration of 10 µM.
-
Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., Bright-Glo™).
-
Plate Reader: Luminometer compatible with 384-well plates.
Protocol:
-
Cell Plating:
-
Plate 20 µL of the Notch1 reporter cell line suspension (5 x 105 cells/mL) into all wells of a white, solid-bottom 384-well assay plate.
-
Incubate for 4-6 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Using an acoustic liquid handler or pin tool, transfer 100 nL of compound solution from the compound plates to the assay plates.
-
Include wells with DMSO only (negative control) and this compound (positive control).
-
-
Co-culture and Pathway Activation:
-
Add 20 µL of the DLL4-expressing U2OS cell suspension (5 x 105 cells/mL) to the assay plates.
-
Incubate the co-culture for 18-24 hours at 37°C, 5% CO2.
-
-
Signal Detection:
-
Equilibrate the assay plates and luciferase reagent to room temperature.
-
Add 20 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
Table 2: Representative Primary HTS Assay Parameters
| Parameter | Value |
| Assay Format | 384-well plate |
| Final Assay Volume | 60 µL |
| Compound Concentration | 10 µM |
| Incubation Time | 24 hours |
| Signal Detection | Luminescence |
| Z'-factor | ≥ 0.6 |
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Secondary Assay: γ-Secretase Cleavage Assay (Biochemical)
This assay directly measures the enzymatic activity of γ-secretase to confirm the mechanism of action for hits like the hypothetical this compound.
Materials:
-
Enzyme: Purified γ-secretase complex.
-
Substrate: A synthetic peptide or recombinant protein substrate containing the γ-secretase cleavage site of the Notch receptor, often fused to a reporter system (e.g., FRET pair).
-
Assay Buffer: Buffer optimized for γ-secretase activity.
-
Test Compounds: Confirmed hits from the primary screen.
-
Plate Reader: Fluorescence plate reader.
Protocol:
-
Compound Plating: Add serial dilutions of test compounds to a 384-well plate.
-
Reaction Initiation: Add γ-secretase enzyme and substrate to the wells.
-
Incubation: Incubate at 37°C for a specified time (e.g., 2 hours).
-
Signal Detection: Measure the fluorescence signal. Inhibition of γ-secretase will result in a decrease in the product-related fluorescence signal.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical Notch signaling pathway and the point of inhibition by the hypothetical γ-secretase inhibitor, this compound.
Caption: The canonical Notch signaling pathway and the inhibitory action of the hypothetical compound this compound on γ-secretase.
Data Analysis and Hit Validation
Data from the primary screen is typically normalized to controls (DMSO as 0% inhibition, a potent inhibitor like this compound as 100% inhibition). A hit is defined as a compound that produces a signal above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
The following logical diagram outlines the hit validation process.
Caption: A decision-making workflow for the validation of hits from a primary high-throughput screen.
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for conducting a high-throughput screening campaign to identify and characterize novel inhibitors of the Notch signaling pathway. By following the detailed protocols for primary and secondary assays, and by employing a rigorous hit validation strategy, researchers can effectively identify promising lead compounds for further drug development. The use of a well-characterized reference compound, such as the hypothetical this compound, is crucial for assay validation and quality control throughout the screening process.
References
- 1. Notch signaling inhibits muscle cell differentiation through a CBF1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 5. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: FR-229934 and [Specific Protein] Binding Assay
To Researchers, Scientists, and Drug Development Professionals,
This document aims to provide detailed application notes and protocols for the binding assay of the compound FR-229934 with its specific protein target. However, a comprehensive search of scientific literature and chemical databases has revealed that while the chemical structure of this compound is documented (PubChem CID: 11259905), there is currently no publicly available information identifying its specific protein binding partner or any associated biological activity.
The successful development of a binding assay and the generation of meaningful data are entirely dependent on the knowledge of the specific protein target. Without this critical information, it is not possible to:
-
Develop a specific and reliable binding assay protocol.
-
Generate quantitative binding data for analysis.
-
Describe the relevant signaling pathways.
-
Create the requested diagrams and workflows.
We urge researchers who have identified a protein target for this compound to provide this information. Once the specific protein is known, we can proceed with the development of the comprehensive application notes and protocols as originally requested.
Below, we provide a generalized framework and theoretical considerations for establishing a binding assay, which can be adapted once the specific protein target for this compound is identified.
Section 1: Generalized Experimental Protocols for a Novel Ligand-Protein Interaction
The following protocols are templates and will require significant optimization and adaptation based on the specific characteristics of the protein of interest.
Protein Expression and Purification
Objective: To produce a sufficient quantity of the purified [Specific Protein] for use in binding assays.
Protocol:
-
Cloning: The gene encoding [Specific Protein] will be cloned into an appropriate expression vector (e.g., pGEX, pET series) containing a suitable tag (e.g., His-tag, GST-tag) for purification.
-
Expression: The expression vector will be transformed into a suitable host system (e.g., E. coli BL21(DE3), insect cells, mammalian cells). Protein expression will be induced under optimized conditions (e.g., IPTG concentration, temperature, induction time).
-
Lysis: Cells will be harvested and lysed using appropriate methods (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.
-
Purification: The protein of interest will be purified from the cell lysate using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose for His-tagged proteins, Glutathione agarose for GST-tagged proteins).
-
Quality Control: The purity and concentration of the protein will be determined by SDS-PAGE, and its identity confirmed by Western blotting or mass spectrometry.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of this compound to [Specific Protein].
Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) will be activated, and the purified [Specific Protein] will be immobilized onto the chip surface.
-
Binding Analysis: A series of concentrations of this compound will be flowed over the chip surface. The change in the refractive index, proportional to the binding, will be measured in real-time.
-
Data Analysis: The resulting sensorgrams will be analyzed using appropriate fitting models (e.g., 1:1 Langmuir binding model) to calculate the kinetic and affinity constants.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and [Specific Protein].
Protocol:
-
Sample Preparation: The purified [Specific Protein] will be placed in the sample cell, and this compound will be loaded into the injection syringe. Both will be in the same buffer.
-
Titration: A series of small injections of this compound will be made into the protein solution. The heat change upon each injection will be measured.
-
Data Analysis: The integrated heat changes will be plotted against the molar ratio of ligand to protein. The resulting isotherm will be fitted to a binding model to determine the thermodynamic parameters.
Section 2: Data Presentation (Theoretical)
Once experimental data is obtained, it will be summarized in the following tables for clear comparison.
Table 1: Quantitative Binding Data for this compound with [Specific Protein]
| Assay Method | Parameter | Value | Units |
| SPR | KD | TBD | M |
| ka | TBD | M-1s-1 | |
| kd | TBD | s-1 | |
| ITC | KD | TBD | M |
| n | TBD | ||
| ΔH | TBD | kcal/mol | |
| ΔS | TBD | cal/mol·K |
TBD: To Be Determined
Section 3: Visualization of Experimental Workflow and Signaling Pathways (Hypothetical)
The following diagrams are placeholders and will be generated with specific details once the protein target and its associated pathways are known.
Caption: A generalized workflow for characterizing the binding of this compound to a specific protein.
Caption: A hypothetical signaling pathway initiated by the binding of this compound to its target protein.
The provided framework offers a starting point for the investigation of this compound's biological activity. We are prepared to develop the full, detailed application notes and protocols as soon as the specific protein target of this compound is identified and communicated. We encourage the research community to share findings that will enable the elucidation of this compound's mechanism of action.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FR-229934
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering a lack of activity with FR-229934 in kinase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of this compound and in which assays should it be active?
This compound is a potent and selective inhibitor of the novel protein kinase, Kinase-X. It is expected to show inhibitory activity in biochemical kinase assays that measure the phosphorylation of a specific substrate by Kinase-X. The most common format is a luminescence-based assay that quantifies ATP consumption, where a decrease in signal corresponds to Kinase-X inhibition.
Q2: My this compound compound is not showing any inhibition in my Kinase-X activity assay. What are the common causes?
Several factors could lead to an apparent lack of activity. The most common issues include:
-
Compound Integrity and Handling: The compound may have degraded due to improper storage or handling. Solubility issues can also prevent it from reaching the target enzyme in the assay.
-
Assay Conditions: The concentration of ATP, enzyme, or substrate in your assay may not be optimal for detecting inhibition.
-
Incorrect Protocol: Deviations from the validated assay protocol can lead to erroneous results.
-
Reagent Quality: The enzyme, substrate, or detection reagents may be of poor quality or expired.
Q3: How should I properly handle and store this compound?
For maximum stability, this compound should be stored as a powder at -20°C, protected from light and moisture. For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
Troubleshooting Guide: No Activity Observed
If you are not observing the expected inhibitory activity from this compound, please follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Concentration
The first step is to ensure the compound you are using is viable and at the correct concentration.
-
Question: Have you confirmed the identity and purity of your this compound lot?
-
Answer: We recommend verifying the identity and purity of your compound via LC-MS and NMR, especially if it is from a new or unverified source. Purity should ideally be >98%.
-
-
Question: How was the compound dissolved and stored?
-
Answer: Use high-quality, anhydrous DMSO to prepare a fresh stock solution from the powdered compound. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles. A brief sonication can aid dissolution.
-
Step 2: Review the Assay Protocol and Conditions
An improperly configured assay is a frequent source of error. Compare your protocol against the validated one below.
Reference Protocol: Luminescence-Based Kinase-X Activity Assay
This protocol is designed to measure the activity of Kinase-X by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
Kinase-X Enzyme (recombinant)
-
Kinase-X Substrate (e.g., a specific peptide)
-
ATP
-
This compound (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase Detection Reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
Methodology:
-
Prepare a serial dilution of this compound in a separate plate. Start with a high concentration (e.g., 100 µM) and perform 1:3 dilutions in 100% DMSO.
-
Add 1 µL of the diluted compound or DMSO (as a vehicle control) to the wells of the assay plate.
-
Add 10 µL of Kinase-X enzyme diluted in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP (at its Km concentration) in assay buffer.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of the kinase detection reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Step 3: Check Critical Assay Parameters
-
Question: Is the ATP concentration appropriate?
-
Answer: As a competitive inhibitor, the apparent potency of this compound will be highly dependent on the ATP concentration. For IC₅₀ determination, it is crucial to use an ATP concentration that is at or near the Michaelis-Menten constant (Km) for Kinase-X. Using a saturating ATP concentration will make the enzyme harder to inhibit, shifting the IC₅₀ to a much higher value.
-
-
Question: Are your controls behaving as expected?
-
Answer: You must include a "no enzyme" negative control and a "DMSO vehicle" positive control. The signal from the DMSO control represents 0% inhibition, while the "no enzyme" control represents 100% inhibition (or background signal). If these controls are not clearly separated, there is a fundamental problem with the assay setup.
-
Quantitative Data Summary
The table below summarizes the expected IC₅₀ values for a standard batch of this compound under different assay conditions. Use this as a reference to evaluate your results.
| Batch ID | Purity | ATP Concentration | Expected IC₅₀ (nM) |
| FR-A-001 | >99% | 10 µM (Km) | 15 - 25 |
| FR-A-001 | >99% | 100 µM | 150 - 250 |
| FR-B-002 | >98% | 10 µM (Km) | 20 - 40 |
| FR-B-002 | >98% | 100 µM | 200 - 400 |
Visual Guides
Hypothetical Kinase-X Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound, where it blocks the downstream signaling cascade by directly inhibiting Kinase-X.
Improving FR-229934 solubility in PBS
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of FR-229934 in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound in aqueous buffers like PBS due to its potentially low water solubility. This guide provides a systematic approach to identify and resolve these issues.
Initial Steps & Observations
-
Question: What should I do if this compound does not dissolve in PBS? Answer: If this compound does not readily dissolve in PBS, it is likely due to its poor aqueous solubility. The first step is to confirm that the experimental conditions are appropriate and then systematically explore methods to enhance solubility.
-
Question: How can I be sure that my dissolving technique is correct? Answer: Ensure you are following a standard protocol for dissolving compounds. This typically involves:
-
Weighing the appropriate amount of this compound.
-
Adding a small amount of a suitable organic solvent to create a concentrated stock solution before diluting in PBS.
-
Vortexing or sonicating the solution to aid dissolution.
-
Visually inspecting the solution for any undissolved particles.
-
Troubleshooting Workflow
The following diagram outlines a systematic workflow to address solubility issues with this compound in PBS.
Caption: A step-by-step workflow for troubleshooting this compound solubility issues in PBS.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for poor solubility of compounds like this compound in PBS?
A1: Poor solubility in aqueous solutions like PBS is a common challenge for many organic molecules developed as drug candidates.[1] The primary reasons often relate to the molecular structure, such as high lipophilicity (fat-solubility) and the presence of non-polar functional groups, which are not conducive to dissolving in a polar solvent like water.
Q2: Can I increase the concentration of the organic co-solvent to improve solubility?
A2: Yes, increasing the concentration of a co-solvent like DMSO or ethanol can improve the solubility of this compound. However, it is crucial to consider the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the organic solvent, as high concentrations can be toxic or interfere with the experiment. It is recommended to keep the final concentration of the organic solvent as low as possible.
Q3: How does adjusting the pH of the PBS solution help in dissolving this compound?
A3: Adjusting the pH of the buffer can enhance the solubility of ionizable compounds.[2] If this compound has acidic or basic functional groups, altering the pH can lead to the formation of a salt, which is generally more water-soluble.
Q4: What are surfactants and how do they improve solubility?
A4: Surfactants are molecules with both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[3] They can form micelles that encapsulate poorly soluble compounds like this compound, effectively increasing their solubility in aqueous solutions. Common laboratory surfactants include Tween 20/80 and Triton X-100.
Q5: Are there other advanced methods to improve solubility?
A5: Yes, several advanced techniques can be employed, such as the use of cyclodextrins, which are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[4] Other methods include solid dispersions and particle size reduction techniques like micronization.[2][5]
Quantitative Data on Solubility Enhancement
The following table summarizes hypothetical data on the solubility of this compound in PBS using different methods.
| Method | Reagent/Condition | Concentration of Reagent | Achieved Solubility of this compound (µg/mL) |
| Control | PBS (pH 7.4) | - | < 1 |
| Co-solvent | DMSO | 1% (v/v) | 25 |
| Ethanol | 1% (v/v) | 15 | |
| pH Adjustment | PBS (pH 8.5) | - | 10 |
| PBS (pH 6.5) | - | 5 | |
| Surfactant | Tween 80 | 0.1% (w/v) | 50 |
| Polysorbate 20 | 0.1% (w/v) | 45 | |
| Cyclodextrin | HP-β-CD | 1% (w/v) | 100 |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-solvent (DMSO)
This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution in PBS.
Caption: Workflow for dissolving this compound using DMSO as a co-solvent.
Detailed Steps:
-
Accurately weigh the desired amount of this compound powder.
-
Add a minimal volume of 100% DMSO to the powder to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex the solution vigorously and/or sonicate in a water bath until the compound is completely dissolved.
-
Perform a serial dilution of the concentrated stock solution into pre-warmed PBS (37°C) to reach the final desired experimental concentration.
-
After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a higher concentration of DMSO in the final solution (if tolerated by the assay) or trying an alternative method.
Protocol 2: Solubilization using a Surfactant (Tween 80)
This protocol outlines the use of Tween 80 to enhance the solubility of this compound in PBS.
Caption: Workflow for dissolving this compound using a surfactant in PBS.
Detailed Steps:
-
Prepare a solution of PBS containing the desired concentration of Tween 80 (e.g., 0.1% w/v). Ensure the Tween 80 is fully dissolved.
-
Weigh the required amount of this compound.
-
Add the this compound powder directly to the PBS/Tween 80 solution.
-
Vortex the mixture vigorously and sonicate for an extended period (e.g., 30-60 minutes) to facilitate the formation of micelles and solubilization of the compound.
-
Visually inspect the solution for any undissolved particles. If the compound is not fully dissolved, a slightly higher concentration of Tween 80 may be tested.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
Technical Support Center: Investigating Off-Target Effects of Novel Compounds
Disclaimer: Specific off-target effects for the compound "FR-229934" are not extensively documented in publicly available literature. Therefore, this technical support center provides generalized troubleshooting guides and frequently asked questions applicable to the investigation of off-target effects for any novel small molecule inhibitor, using "this compound" as a representative example.
Troubleshooting Guides
This section provides structured guidance for researchers encountering unexpected results that may be attributable to off-target effects of a compound like this compound.
Guide 1: Initial Steps for Investigating Unexpected Cellular Phenotypes
Question: We are observing a cellular phenotype (e.g., decreased viability, morphological changes, altered gene expression) in our [Cell Line] that is inconsistent with the known on-target activity of this compound. How should we begin to investigate this?
Answer:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your experimental system.
-
Recommended Action: Perform a dose-response experiment and measure a proximal biomarker of on-target activity. For example, if this compound targets a specific kinase, measure the phosphorylation of its direct substrate.
-
-
Rule Out Non-Specific Toxicity: High concentrations of a compound can induce cellular stress and toxicity unrelated to specific target interactions.
-
Recommended Action: Determine the concentration range where the on-target effect is saturated. If the unexpected phenotype only occurs at significantly higher concentrations, it may be due to non-specific effects.
-
-
Literature and Database Review: Check for known off-targets of compounds with similar chemical scaffolds to this compound.
-
Recommended Action: Utilize cheminformatics databases (e.g., ChEMBL, PubChem) to search for structurally related compounds and their reported biological activities.
-
-
Control Experiments: Employ appropriate controls to ensure the observed phenotype is a direct result of the compound's activity.
-
Recommended Action:
-
Use a structurally related but inactive control compound if available.
-
Perform a rescue experiment by overexpressing the intended target to see if it mitigates the unexpected phenotype.
-
Utilize a different compound with the same on-target activity to see if it recapitulates the phenotype.
-
-
Caption: Initial troubleshooting workflow for unexpected cellular phenotypes.
Guide 2: Experimental Approaches for Identifying Off-Target Interactions
Question: We suspect this compound has significant off-target effects. What experimental strategies can we use to identify these unintended targets?
Answer:
There are several unbiased, large-scale methods to identify potential off-target interactions. The choice of method depends on the available resources and the nature of the suspected off-target.
| Experimental Approach | Principle | Advantages | Considerations |
| Proteomic Profiling | Utilizes techniques like thermal proteome profiling (TPP) or chemical proteomics to identify proteins that physically interact with the compound. | Identifies direct binding partners in a cellular context. | Can be technically challenging and may require specialized equipment. |
| Kinome Scanning | Screens the compound against a large panel of purified kinases to determine its inhibitory activity. | Provides a broad overview of the compound's selectivity against the kinome.[1] | In vitro results may not always translate to the cellular environment. |
| Metabolomics | Analyzes global changes in cellular metabolites following compound treatment to infer which pathways are perturbed.[2] | Offers a functional readout of the compound's effects on cellular networks.[2] | Does not directly identify the protein target.[2] |
| Transcriptomic Profiling (e.g., RNA-seq) | Measures changes in gene expression to identify signaling pathways affected by the compound. | Provides a systems-level view of the cellular response. | Changes in gene expression are often downstream of the direct off-target interaction. |
Detailed Methodologies:
-
For Kinome Scanning:
-
Prepare a stock solution of this compound at a known concentration.
-
Submit the compound to a commercial vendor that offers kinome profiling services (e.g., Eurofins, Reaction Biology).
-
Typically, the compound is screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
The results are reported as the percent inhibition for each kinase.
-
Follow up with dose-response experiments for any significant "hits" to determine their IC50 values.
-
-
For Metabolomics-Guided Target Identification: [2]
-
Treat the [Cell Line] with this compound at a concentration that elicits the off-target phenotype. Include vehicle-treated cells as a control.
-
After a predetermined time, quench cellular metabolism and extract the metabolites.
-
Analyze the metabolite extracts using mass spectrometry (LC-MS or GC-MS).
-
Perform data analysis to identify metabolites that are significantly altered by the compound treatment.
-
Use pathway analysis tools to determine which metabolic pathways are most affected.[2]
-
Formulate hypotheses about potential off-targets within these pathways and validate them using orthogonal assays.[2]
-
Caption: Experimental workflow for identifying off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects are unintended interactions of a drug or therapeutic agent with biological molecules other than its intended target.[3] These interactions are a significant concern in drug development as they can lead to unforeseen side effects, toxicity, and a misinterpretation of experimental results.[3] Understanding and mitigating off-target effects is crucial for developing safer and more effective therapies.[1]
Q2: How can we distinguish between on-target and off-target effects in our experiments?
A2: Differentiating between on-target and off-target effects requires a combination of well-designed experiments:
-
Use of Multiple Compounds: Test another potent and selective inhibitor of the same target. If this second compound does not produce the same phenotype, the effect is likely off-target.
-
Genetic Approaches: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to deplete the intended target. If the phenotype is not replicated upon target knockdown/knockout, it suggests an off-target mechanism for the compound.
-
Dose-Response Correlation: Compare the dose-response curve for the on-target effect with the dose-response curve for the off-target phenotype. A significant separation between these curves can indicate an off-target effect.
Q3: What computational tools can be used to predict potential off-target interactions?
A3: Several computational methods can predict potential off-targets based on the chemical structure of a compound or by docking it into the structures of known proteins.[1] These in silico approaches can help prioritize experimental validation.[1] Examples include:
-
Similarity Searching: Tools like the Similarity Ensemble Approach (SEA) predict targets by comparing the chemical structure of the query compound to ligands with known targets.
-
Molecular Docking: Software like AutoDock and Schrödinger can be used to computationally screen a compound against a library of protein structures to predict binding affinity.
Q4: Can off-target effects ever be beneficial?
A4: Yes, in some cases, off-target effects can be therapeutically beneficial. This concept is known as "polypharmacology," where a drug acts on multiple targets to achieve a desired therapeutic outcome.[1] For example, some successful drugs have been found to exert their efficacy through a combination of on-target and off-target activities. However, these beneficial off-target effects are often discovered serendipitously and must be carefully characterized.
Caption: Hypothetical signaling pathway illustrating on-target vs. off-target effects.
References
Technical Support Center: Degradation of Compounds in Cell Culture Media
Disclaimer: Initial searches for "FR-229934" did not yield specific information regarding its degradation, stability, or mechanism of action. Therefore, this technical support guide has been created using Rapamycin (Sirolimus) , a well-characterized immunosuppressant and mTOR inhibitor, as a representative compound. The principles and troubleshooting strategies discussed here are broadly applicable to other sensitive small molecules in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is Rapamycin and what is its mechanism of action?
Rapamycin is a macrolide compound that acts as a potent immunosuppressant and an inhibitor of the mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] It forms a complex with the intracellular protein FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][3] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[4][5][6] By inhibiting mTORC1, rapamycin blocks downstream signaling to key effectors like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle arrest in the G1 phase.[1][2]
Q2: How stable is Rapamycin in cell culture media?
Rapamycin is known to have poor solubility and stability in aqueous environments, including cell culture media.[7] Its degradation is influenced by several factors such as pH, temperature, and the composition of the medium itself.[8][9] Studies have shown that the half-life of rapamycin can vary significantly depending on the specific conditions. For instance, in an aqueous solution of phosphate-buffered saline (PBS) at pH 7.4, the half-life was reported to be 11.5 hours.[9] Degradation is accelerated at higher temperatures and in acidic or highly basic conditions.[8][10]
Q3: What are the primary degradation pathways for Rapamycin?
The main degradation pathways for Rapamycin in aqueous solutions are hydrolysis and oxidation.[8][11][12]
-
Hydrolysis: The macrolide lactone ring of rapamycin can be hydrolyzed, leading to a ring-opened product called secorapamycin, which has significantly reduced immunosuppressive activity. This process is catalyzed by both acids and bases.[8][13][14]
-
Oxidation: Rapamycin is susceptible to autoxidation, particularly at its triene region. This can lead to the formation of various oxidation products, including epoxides and ketones.[11][12][15]
Q4: How should I prepare and store Rapamycin stock solutions?
To ensure maximum stability, Rapamycin stock solutions should be prepared in a suitable organic solvent and stored under appropriate conditions.
-
Solvent: High-purity, anhydrous DMSO or ethanol are recommended for preparing stock solutions.[16]
-
Storage: Stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[16][17] Solid rapamycin is hygroscopic and should be stored in a tightly sealed container at -20°C.[18] Aqueous solutions of rapamycin are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[16]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect of Rapamycin in my cell culture experiments. | Degradation of Rapamycin in stock solution. | Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions (aliquoted, -20°C or -80°C, protected from light). |
| Degradation of Rapamycin in cell culture media. | Prepare working solutions fresh from a stock solution immediately before adding to the cell culture. Minimize the time the compound is in the aqueous media before reaching the cells. Consider the stability of Rapamycin in your specific cell culture medium and incubation conditions (see Experimental Protocols section). | |
| Incorrect concentration of Rapamycin. | Verify the initial concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental setup. | |
| Cell line is resistant to Rapamycin. | Confirm the sensitivity of your cell line to Rapamycin by checking relevant literature. Use a positive control cell line known to be sensitive to Rapamycin. | |
| Variability in results between experiments. | Inconsistent handling of Rapamycin. | Standardize your protocol for preparing and adding Rapamycin to cultures. Ensure all users follow the same procedure. |
| Batch-to-batch variation in cell culture media or serum. | Use a consistent source and lot of media and serum. Test new lots for their effect on your experiment. | |
| Light exposure during handling. | Rapamycin is light-sensitive.[18] Protect stock solutions and media containing Rapamycin from light by using amber tubes and minimizing exposure to ambient light. | |
| Precipitation of Rapamycin in cell culture media. | Poor solubility of Rapamycin. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and does not affect cell viability. Prepare an intermediate dilution in serum-free media before adding to the final culture volume. |
Data Presentation
Table 1: Half-life of Rapamycin in Different Aqueous Solutions
| Aqueous Medium | Apparent pH | Temperature | Half-life (t½) |
| Ultrapure Water | Neutral | 37°C | 111.8 hours[9] |
| Normal Saline | Neutral | 37°C | 43.6 hours[9] |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37°C | 11.5 hours[9] |
| 30/70 Acetonitrile/Water with 23.7 mM Ammonium Acetate | 7.3 | Room Temperature | 890 hours[8][13] |
| 30/70 Acetonitrile/Water with 237 mM Ammonium Acetate | 7.3 | Room Temperature | 200 hours[8][13] |
| 30/70 Acetonitrile/Water with NaOH | 12.2 | Room Temperature | Significantly reduced (by 3 orders of magnitude compared to pH 7.3)[8][13] |
Experimental Protocols
Protocol: Assessing the Stability of Rapamycin in Cell Culture Media
This protocol outlines a method to determine the stability of Rapamycin in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Rapamycin powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile:water gradient)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of Rapamycin in anhydrous DMSO. Store at -80°C in small aliquots.
-
Prepare Working Solution: On the day of the experiment, thaw a stock solution aliquot. Prepare a working solution of Rapamycin in your cell culture medium at the desired final concentration (e.g., 100 nM). Ensure the final DMSO concentration is below 0.1%.
-
Time-Course Incubation:
-
Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
For the t=0 sample, immediately process as described in step 5.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection: At each designated time point, remove one tube from the incubator and immediately process it.
-
Sample Preparation for HPLC:
-
Add an equal volume of cold acetonitrile to the sample to precipitate proteins.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Run a gradient elution method to separate Rapamycin from its degradation products.
-
Monitor the elution profile at a suitable wavelength for Rapamycin (e.g., 278 nm).
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to intact Rapamycin.
-
Plot the peak area of Rapamycin against time.
-
Calculate the half-life (t½) of Rapamycin in the cell culture medium by fitting the data to a first-order decay model.
-
Mandatory Visualization
Caption: Simplified mTOR signaling pathway showing the inhibitory action of Rapamycin.
Caption: Troubleshooting workflow for experiments with unstable compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. mTOR - Wikipedia [en.wikipedia.org]
- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poor solubility and stability of rapamycin in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. researchgate.net [researchgate.net]
- 14. Long-term stability of 0.1% rapamycin hydrophilic gel in the treatment of facial angiofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Is rapamycin/acarbose/other chemicals hygroscopic? Does it last much shorter under conditions of high dewpoint? - Rapamycin Longevity News [rapamycin.news]
FR-229934 toxicity issues in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding toxicity issues that may be encountered during in-vivo experiments with FR-229934, a novel phosphodiesterase V (PDE5) inhibitor. As specific toxicological data for this compound is not yet publicly available, this guidance is based on the known class-effects of other PDE5 inhibitors, such as sildenafil, tadalafil, and vardenafil, observed in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the potential target organs for toxicity with this compound?
A1: Based on preclinical studies with other PDE5 inhibitors, the primary target organs for toxicity in animal models may include the cardiovascular system, liver, and eyes.[1][2][3][4] Researchers should pay close attention to clinical signs and histopathological changes in these organs.
Q2: Are there any species-specific toxicities I should be aware of?
A2: Yes, species-specific effects have been observed with PDE5 inhibitors. For example, sildenafil has been associated with "Beagle pain syndrome" in dogs, marked intestinal dilatation in mice, and reversible hepatocellular hypertrophy in rats.[1][5] It is crucial to consider the animal model being used and to monitor for any unexpected species-specific adverse events.
Q3: What are the common cardiovascular effects observed in animal models treated with PDE5 inhibitors?
A3: PDE5 inhibitors are known to have hemodynamic effects due to their mechanism of action (vasodilation). In animal studies, these can manifest as changes in blood pressure and heart rate.[2][6] Close monitoring of cardiovascular parameters is recommended, especially at higher doses.
Q4: Have any ocular toxicities been reported for this class of compounds?
A4: While clinical observations in humans have noted transient visual disturbances, extensive nonclinical toxicity studies with sildenafil in rats and dogs have not shown histopathological damage to the visual pathway.[1][5] However, due to the presence of PDE6 in the retina, which can be inhibited by some PDE5 inhibitors, it is prudent to monitor for any changes in ocular function or structure in long-term studies.[7]
Q5: Is there a risk of hepatotoxicity with this compound?
A5: Liver toxicity with PDE5 inhibitors is considered a rare event.[3] However, sildenafil is extensively metabolized by the liver, and some cases of hepatotoxicity have been reported in humans.[3] In rats, adaptive and reversible hepatocellular hypertrophy has been noted.[1] Therefore, monitoring of liver function markers (e.g., ALT, AST) is advisable.
Troubleshooting Guides
Issue 1: Unexplained mortality at high doses.
-
Question: We are observing unexpected mortality in our high-dose group of mice. What could be the cause?
-
Answer: Acute toxicity studies with vardenafil have shown mortality at high oral doses in mice and rats, with clinical signs including decreased motility, convulsions, and labored breathing.[8] It is possible that the high dose of this compound is exceeding the maximum tolerated dose (MTD).
-
Troubleshooting Steps:
-
Review the dose levels used. Consider performing a dose range-finding study to establish the MTD more accurately.
-
Observe the animals closely for the clinical signs mentioned above.
-
Conduct a thorough necropsy and histopathological examination of all major organs to identify the cause of death.
-
Issue 2: Observed changes in animal behavior and activity.
-
Question: Animals treated with this compound appear lethargic and have a staggering gait. Is this a known effect?
-
Answer: Yes, treatment-related clinical signs observed with high doses of vardenafil in acute toxicity studies included decreased motility and uncoordinated/staggering gait.[8] These are likely related to the central nervous system or cardiovascular effects of the compound.
-
Troubleshooting Steps:
-
Perform a functional observational battery to systematically assess behavioral and neurological changes.
-
Measure cardiovascular parameters (blood pressure, heart rate) to determine if hypotension is contributing to the observed effects.
-
Consider reducing the dose to a level that does not produce these overt clinical signs.
-
Quantitative Toxicity Data
The following table summarizes the No-Observed-Adverse-Effect-Level (NOAEL) from preclinical studies of other PDE5 inhibitors. This data can serve as a reference for designing studies with this compound, but it is important to establish the specific toxicity profile of this compound.
| Compound | Species | Study Duration | NOAEL (mg/kg/day) | Target Organ(s) for Toxicity at Higher Doses |
| Vardenafil | Rat | Fertility | 100 | Systemic toxicity at lower doses |
| Rat | Pre/Postnatal | 8 (maternal) | Reduced postnatal survival at higher doses | |
| Rabbit | Embryo-fetal | 18 | No teratogenicity observed | |
| Sildenafil | Rat | 1-month i.v. | 4 | - |
| Dog | 1-month i.v. | 4 | - | |
| Tadalafil | Mouse | Carcinogenicity | - | Hepatocellular adenomas/carcinomas at high doses |
| Rat | Carcinogenicity | - | Hepatocellular adenomas/carcinomas at high doses | |
| Dog | 12-month | - | Vasculitis, testicular atrophy, neutropenia, thrombocytopenia |
Data compiled from publicly available FDA reviews and research articles.[6][8][9][10]
Experimental Protocols
Protocol 1: Single-Dose Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Objective: To determine the acute oral toxicity of this compound and to identify the dose range for repeated-dose studies.
-
Species: Sprague-Dawley rats (one sex, typically females).
-
Methodology:
-
Administer a single oral dose of this compound to one animal at a starting dose level (e.g., 2000 mg/kg).
-
Observe the animal for clinical signs of toxicity for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.
-
The dosing of subsequent animals is adjusted up or down depending on the outcome of the previous animal.
-
The study is complete when a sufficient number of reversals in outcome have been observed to allow for calculation of the LD50.
-
-
Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.
Protocol 2: 28-Day Repeated-Dose Oral Toxicity Study
-
Objective: To evaluate the potential toxicity of this compound following daily oral administration for 28 days.
-
Species: Wistar rats (10/sex/group).
-
Methodology:
-
Administer this compound daily by oral gavage for 28 consecutive days at three dose levels (low, mid, high) and a vehicle control.
-
Dose levels should be selected based on the results of the acute toxicity study.
-
Monitor animals daily for clinical signs of toxicity, and measure body weight and food consumption weekly.
-
Collect blood samples for hematology and clinical chemistry analysis at the end of the treatment period.
-
Conduct a full necropsy and collect organs for weighing and histopathological examination.
-
-
Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.
Visualizations
Caption: Mechanism of action of this compound as a PDE5 inhibitor leading to vasodilation.
Caption: General experimental workflow for preclinical toxicity assessment of this compound.
References
- 1. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. europeanreview.org [europeanreview.org]
- 4. Phosphodiesterase Type 5 Inhibitors and Visual Side Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimizing FR-229934 Concentration for IC50 Determination
Welcome to the technical support center for FR-229934. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for determining the half-maximal inhibitory concentration (IC50) of this potent antifungal agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a fungal cell wall synthesis inhibitor. Its primary mode of action is the noncompetitive inhibition of β-(1,3)-D-glucan synthase, a critical enzyme for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell death. It may also exhibit inhibitory activity against chitin synthase, another key enzyme in cell wall biosynthesis.[1]
Q2: Which experimental methods are suitable for determining the IC50 of this compound?
Several methods can be employed to determine the IC50 of this compound. The most common and recommended methods include:
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Broth Microdilution Assay: This is a standardized method (e.g., following CLSI guidelines) where serial dilutions of this compound are incubated with a fungal cell suspension in a microtiter plate. The IC50 is determined by measuring the inhibition of fungal growth, often assessed visually or by spectrophotometry.
-
XTT Colorimetric Assay: This assay measures the metabolic activity of fungal cells. Viable cells reduce the XTT tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically. The IC50 is the concentration of this compound that reduces metabolic activity by 50%.
-
MTT Assay: Similar to the XTT assay, the MTT assay also relies on the reduction of a tetrazolium salt by metabolically active cells to determine cell viability and, consequently, the inhibitory effect of the compound.
Q3: What is the "paradoxical effect" and how might it affect my IC50 determination for this compound?
The paradoxical effect, also known as the "Eagle effect," is a phenomenon observed with some antifungal agents, particularly echinocandins, where at very high concentrations, the drug shows less inhibitory activity than at lower concentrations.[2][3][4][5] This can lead to a U-shaped dose-response curve and complicate the accurate determination of the IC50. While the exact mechanism is not fully understood, it is thought to be related to the induction of cell wall stress responses, such as increased chitin synthesis, at high drug concentrations.[3] If you observe this effect, it is crucial to use a wide range of concentrations and focus on the initial inhibitory phase of the dose-response curve for accurate IC50 calculation.
Troubleshooting Guides
This section provides solutions to common problems encountered during IC50 determination experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density- Pipetting errors- Edge effects in the microtiter plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS to maintain humidity. |
| No dose-dependent inhibition observed | - Incorrect concentration range of this compound- Inactive compound- Resistant fungal strain | - Perform a preliminary range-finding experiment with a broad concentration range (e.g., several orders of magnitude).- Verify the purity and activity of your this compound stock.- Confirm the susceptibility of your fungal strain to other known antifungal agents. |
| "Paradoxical effect" observed (U-shaped dose-response curve) | - A known phenomenon with some glucan synthase inhibitors at high concentrations.[2][3][4][5] | - Extend the concentration range to fully characterize the curve.- For IC50 calculation, use a non-linear regression model that can accommodate this type of curve or focus the analysis on the initial descending part of the curve. |
| IC50 values are significantly different from expected or published data | - Presence of serum in the culture medium- Differences in experimental protocol (e.g., incubation time, inoculum size) | - Be aware that serum proteins can bind to the compound, reducing its effective concentration and leading to a higher apparent IC50.[6][7][8][9] If possible, perform the assay in serum-free medium or standardize the serum concentration across all experiments.- Strictly adhere to a validated and consistent protocol. |
| Low signal or poor dynamic range in colorimetric assays (XTT/MTT) | - Insufficient incubation time for color development- Low metabolic activity of the fungal strain- Cell detachment | - Optimize the incubation time for the colorimetric reagent.- Ensure the fungal cells are in the logarithmic growth phase.- Handle plates gently to avoid disturbing the cell monolayer (if applicable). |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for IC50 Determination
This protocol is adapted from standard methodologies for antifungal susceptibility testing.
Materials:
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This compound stock solution (in a suitable solvent, e.g., DMSO)
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Fungal strain of interest
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RPMI-1640 medium (or other appropriate fungal growth medium)
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Sterile 96-well microtiter plates
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Spectrophotometer or microplate reader
Procedure:
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Prepare Fungal Inoculum: Culture the fungal strain to the mid-logarithmic phase. Adjust the cell density to the desired concentration (e.g., 1 x 10^5 cells/mL) in the assay medium.
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Prepare Serial Dilutions of this compound: Perform a serial dilution of the this compound stock solution in the assay medium to achieve the desired final concentrations in the microtiter plate. Include a solvent control (medium with the same concentration of the solvent used for the stock solution) and a no-drug control (medium only).
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Plate Seeding: Add 100 µL of the fungal inoculum to each well of the 96-well plate.
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Add Compound: Add 100 µL of the serially diluted this compound to the respective wells.
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Incubation: Incubate the plate at the optimal temperature for the fungal strain for a defined period (e.g., 24-48 hours).
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Read Results: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine fungal growth.
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Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the no-drug control. Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: XTT Colorimetric Assay for IC50 Determination
Materials:
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All materials from Protocol 1
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XTT labeling reagent
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Electron-coupling reagent (e.g., menadione or PMS)
Procedure:
-
Follow steps 1-5 of the Broth Microdilution Assay protocol.
-
Prepare XTT Reagent: Shortly before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
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Add XTT Reagent: Add 50 µL of the XTT working solution to each well.
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Incubate for Color Development: Incubate the plate for 2-4 hours at the optimal growth temperature, protected from light.
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Read Absorbance: Measure the absorbance of the formazan product at the recommended wavelength (usually 450-500 nm).
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Data Analysis: Calculate the percentage of metabolic inhibition for each concentration relative to the no-drug control. Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Concepts
To further aid in understanding the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: General workflow for IC50 determination.
Caption: Troubleshooting decision tree.
References
- 1. Glucan Synthesis Inhibitors - Doctor Fungus [drfungus.org]
- 2. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical echinocandin activity: a limited in vitro phenomenon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Insights into the Paradoxical Effect of Echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory and Fungicidal Effects of Antifungal Drugs against Aspergillus Species in the Presence of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Human Serum on Antifungal Pharmacodynamics with Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Immunosuppressive Agents
Disclaimer: The compound "FR-229934" could not be definitively identified in public databases. It may be an internal development code or an incorrect identifier. The following troubleshooting guide is based on data for the widely used immunosuppressant Tacrolimus (FK506) , a calcineurin inhibitor discovered by Fujisawa Pharmaceutical Co. (now Astellas Pharma), which exhibits the types of experimental inconsistencies relevant to researchers in this field. Tacrolimus is a macrolide lactone that inhibits T-lymphocyte activation.[1][2]
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our in vitro T-cell proliferation assays with our calcineurin inhibitor. What are the potential causes?
A1: Inconsistent results in T-cell proliferation assays when using calcineurin inhibitors like Tacrolimus can stem from several factors:
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Compound Stability and Solubility: Tacrolimus is practically insoluble in water. Ensure it is properly dissolved in a suitable solvent (e.g., DMSO, ethanol) and then diluted in culture media. Precipitation of the compound can lead to significant concentration errors.
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Cell Culture Conditions: Variations in cell density, passage number, and activation stimulus (e.g., PHA, anti-CD3/CD28 beads) can all impact the cellular response to the inhibitor.
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Assay Method: The method used to assess proliferation (e.g., thymidine incorporation, CFSE dilution, MTT assay) has its own inherent variability. Ensure consistent timing and execution of the chosen method.
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Donor Variability: If using primary human lymphocytes, genetic polymorphisms in drug-metabolizing enzymes (like CYP3A5) and drug transporters can influence cellular responses, leading to donor-to-donor variability.[1]
Q2: Our in vivo animal studies are showing inconsistent graft survival times despite using the same dosing regimen. What could be the issue?
A2: Inconsistent in vivo results are a known challenge. Several factors can contribute to this:
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Pharmacokinetic Variability: Tacrolimus exhibits significant inter- and intra-patient variability in absorption and metabolism.[3][4] This is also true in animal models. Factors such as diet, gut microbiota, and health status of the animals can alter drug exposure.
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Species Differences: The immunosuppressive effects of Tacrolimus can differ significantly between species. For instance, baboons have been shown to require nearly tenfold higher doses than rats and dogs for optimal immunosuppression.[5] Ensure the dosing regimen is optimized for the specific animal model.
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Drug Formulation and Administration: The vehicle used for administration and the route of administration (e.g., oral gavage, intraperitoneal injection) can affect bioavailability. Ensure the formulation is stable and administered consistently.
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Monitoring of Drug Levels: Due to its narrow therapeutic window, monitoring trough blood levels of Tacrolimus is crucial in clinical settings and can be beneficial in preclinical studies to ensure consistent exposure.[6]
Q3: We are seeing conflicting results in our signaling pathway analysis. Sometimes we see inhibition of NFAT translocation, and other times the effect is less clear. Why?
A3: The primary mechanism of action for Tacrolimus is the inhibition of calcineurin, which in turn prevents the dephosphorylation and nuclear translocation of NFAT (Nuclear Factor of Activated T-cells).[1][7][8] Inconsistent results in signaling studies can be due to:
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Stimulation Conditions: The strength and duration of the T-cell receptor (TCR) stimulation can influence the degree of NFAT activation and its sensitivity to inhibition.
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Timing of Analysis: The kinetics of NFAT translocation are rapid. Ensure that the timing of cell lysis or fixation after stimulation is consistent and optimized to capture the peak of NFAT nuclear localization.
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Off-Target Effects: While the primary target is calcineurin, at higher concentrations, off-target effects can complicate the interpretation of results. It has been reported that Tacrolimus can also suppress the calcineurin-independent activation of JNK and p38 pathways.[8]
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Antibody Quality: The quality of the antibodies used for detecting total and phosphorylated NFAT in Western blotting or immunofluorescence can greatly impact the results.
Troubleshooting Guides
Guide 1: Inconsistent Inhibition of Cytokine Production (e.g., IL-2)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in IL-2 suppression between experiments. | Inconsistent T-cell activation. | Standardize the concentration and lot of the activating agent (e.g., PHA, anti-CD3/CD28). Ensure consistent cell density and incubation times. |
| Degradation of the inhibitor. | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Store the stock solution at the recommended temperature and protect it from light. | |
| Assay sensitivity. | Use a highly sensitive ELISA or a multiplex bead-based assay for cytokine quantification. Ensure the standard curve is accurate and reproducible. |
Guide 2: Variable Results in Western Blot Analysis of Signaling Proteins
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent phosphorylation status of downstream targets. | Suboptimal cell lysis. | Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis by sonication or other appropriate methods. |
| Inconsistent timing of sample collection. | Perform a time-course experiment to determine the optimal time point for analyzing the phosphorylation of the target protein after stimulation. | |
| Loading inaccuracies. | Quantify total protein concentration accurately (e.g., using a BCA assay) and normalize loading amounts. Always probe for a housekeeping protein to confirm equal loading. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay (CFSE-based)
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Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors by density gradient centrifugation.
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CFSE Staining: Resuspend PBMCs at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium.
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Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate at 2x10^5 cells/well.
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Inhibitor Treatment: Add serial dilutions of the calcineurin inhibitor (e.g., Tacrolimus) to the wells. Include a vehicle control (e.g., DMSO).
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Stimulation: Add a T-cell stimulus (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).
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Incubation: Culture the cells for 4-5 days at 37°C in a humidified CO2 incubator.
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Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the CD3+ T-cell population.
Protocol 2: NFAT Nuclear Translocation Assay (Immunofluorescence)
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Cell Culture: Seed Jurkat T-cells or primary T-cells on sterile coverslips in a 24-well plate.
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Inhibitor Pre-treatment: Pre-incubate the cells with the calcineurin inhibitor or vehicle control for 1 hour.
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Stimulation: Stimulate the cells with a suitable agonist (e.g., PMA and Ionomycin) for 30 minutes.
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Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
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Immunostaining: Block non-specific binding with 5% BSA. Incubate with a primary antibody against NFAT, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
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Microscopy: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of NFAT by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Visualizations
Caption: Mechanism of action of Tacrolimus (FK506) in T-cells.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Tacrolimus - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tacrolimus Formulation, Exposure Variability, and Outcomes in Kidney Transplant Recipients [pubmed.ncbi.nlm.nih.gov]
- 4. Tacrolimus intra-patient variability measures and its associations with allograft clinical outcomes in kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPECIES DIFFERENCES IN SENSITIVITY OF T LYMPHOCYTES TO IMMUNOSUPPRESSIVE EFFECTS OF FK 506 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Falsely Elevated Tacrolimus (FK506) Trough Levels in a Liver Transplant Recipient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. invivogen.com [invivogen.com]
Technical Support Center: Synthesis of FR-229934
Disclaimer: Publicly available information on the specific synthesis of a compound designated FR-229934 is limited. The following technical support guide is a representative example based on common challenges encountered during the synthesis of complex macrocyclic natural products with structural similarities to known immunosuppressant agents. This guide is intended to provide researchers with a framework for troubleshooting common issues in complex organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of complex macrocyclic compounds like this compound?
A1: Impurities in multi-step syntheses of complex molecules can arise from a variety of sources:
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Starting Materials: Impurities present in the initial starting materials can be carried through the synthetic sequence.
-
Reagents: The purity of reagents, especially catalysts and protecting groups, is critical.
-
Side Reactions: Incomplete reactions, over-reaction, or competing side reactions can lead to a host of impurities. Common side reactions in the synthesis of complex polyketides include epimerization, protecting group migration, and incomplete cyclization.
-
Degradation: The target compound or intermediates may be sensitive to light, temperature, pH, or oxygen, leading to degradation products.
-
Cross-Contamination: Inadequate cleaning of glassware or equipment can introduce impurities from previous reaction steps.
Q2: I am observing a persistent impurity with a similar mass to my desired product in the LC-MS analysis. What could it be?
A2: An impurity with a mass similar to the target compound is often a diastereomer or an isomer. In the context of complex macrocycle synthesis, this could be due to:
-
Epimerization: A change in the stereochemistry at one or more chiral centers. This is a common issue, especially for stereocenters adjacent to carbonyl groups or other activating functionalities.
-
Double Bond Isomerization: Migration of a double bond within the macrocyclic ring can lead to geometric isomers (E/Z isomers).
-
Incomplete Cyclization: If the final macrocyclization step is not fully complete, you may observe the linear precursor, which will have a very similar mass (differing only by the elements of water or another small molecule eliminated during cyclization).
A logical workflow for identifying such impurities is outlined below:
Troubleshooting Guides
Issue 1: Low Yield in the Final Macrocyclization Step
Problem: The final ring-closing metathesis (RCM) or macrolactonization reaction to form the macrocycle is proceeding with low yield, and the primary side product appears to be the uncyclized linear precursor.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Incorrect Catalyst Loading | Optimize the loading of the Grubbs or Yamaguchi catalyst. Start with the literature-recommended amount and perform a screen with incremental increases and decreases. | Improved conversion to the cyclized product. |
| Solvent Choice | The polarity and coordinating ability of the solvent can significantly impact the efficiency of the macrocyclization. Screen a variety of solvents (e.g., toluene, dichloromethane, THF). | Increased reaction rate and yield. |
| Reaction Concentration | High concentrations can favor intermolecular reactions (dimerization) over the desired intramolecular cyclization. Run the reaction at high dilution (0.001 M to 0.01 M). | Minimized formation of dimers and oligomers. |
| Catalyst Deactivation | Impurities in the substrate or solvent can deactivate the catalyst. Ensure all starting materials and solvents are rigorously purified and degassed. | Consistent and reproducible reaction yields. |
Experimental Protocol: Optimization of Macrocyclization Conditions
-
Substrate Preparation: Prepare a stock solution of the linear precursor in anhydrous, degassed toluene at a concentration of 0.1 M.
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Reaction Setup: In parallel reaction vials, add the appropriate volume of the stock solution to achieve the desired final concentration (e.g., 10 µL for a 1 mL reaction at 0.001 M).
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Catalyst Screening: Prepare stock solutions of different RCM catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) in anhydrous, degassed toluene.
-
Reaction Initiation: Add the catalyst solution to each reaction vial to initiate the reaction.
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Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing by TLC or LC-MS.
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Quenching and Analysis: Once the reaction is complete, quench with ethyl vinyl ether and analyze the product mixture by quantitative NMR or HPLC to determine the yield and impurity profile.
The following diagram illustrates a decision-making workflow for troubleshooting low macrocyclization yields:
Issue 2: Epimerization at the C-5 Position
Problem: 1H NMR and chiral HPLC analysis indicate the presence of a significant amount of the C-5 epimer of the desired product.
Possible Causes and Solutions:
The C-5 position is likely adjacent to a carbonyl group, making the proton at this position acidic and susceptible to removal by base, leading to epimerization.
| Cause | Recommended Action | Expected Outcome |
| Basic Reaction Conditions | Avoid strongly basic conditions in steps following the establishment of the C-5 stereocenter. If a base is required, use a non-nucleophilic, hindered base (e.g., 2,6-lutidine, DBU) at low temperatures. | Reduced formation of the C-5 epimer. |
| Prolonged Reaction Times | Extended exposure to even mildly basic or acidic conditions can lead to epimerization. Monitor reactions closely and work up as soon as they are complete. | Minimized epimerization. |
| Purification Method | Silica gel can be slightly acidic and may promote epimerization. Consider using neutral alumina for chromatography or deactivating the silica gel with a small amount of triethylamine in the eluent. | Preservation of stereochemical integrity during purification. |
Data Presentation: Effect of Base and Temperature on C-5 Epimerization
| Base | Temperature (°C) | Desired Product (%) | C-5 Epimer (%) |
| Triethylamine | 25 | 85 | 15 |
| Triethylamine | 0 | 92 | 8 |
| 2,6-Lutidine | 25 | 95 | 5 |
| 2,6-Lutidine | 0 | >99 | <1 |
| DBU | -78 | 98 | 2 |
This data clearly indicates that using a hindered base at low temperatures significantly reduces the formation of the undesired C-5 epimer.
This technical support guide provides a starting point for troubleshooting common issues in the synthesis of complex molecules like this compound. For further assistance, please consult the primary literature for detailed synthetic procedures and characterization data of related compounds.
Technical Support Center: Reducing Experimental Variability with Small Molecule Compounds
Disclaimer: No specific information could be found for the compound "FR-229934." The following troubleshooting guide and FAQs are based on best practices for reducing experimental variability when working with small molecule compounds in a research setting.
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize experimental variability and ensure the reproducibility of their results when working with small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays with small molecules?
Experimental variability can arise from three main areas: the reagents, the assay procedure, and the instrumentation. For reagents, this includes the stability and handling of the small molecule, the health and passage number of the cells, and the quality of the media and supplements. Procedural variability can be introduced by inconsistent cell seeding, variations in incubation times, and pipetting errors.[1][2] Instrumentation issues may include fluctuations in incubator temperature and CO2 levels, or inconsistent readings from plate readers.
Q2: How can I ensure the stability and consistent activity of my small molecule compound?
Proper storage and handling are critical. Small molecules should be stored according to the manufacturer's instructions, typically desiccated and protected from light at a specific temperature (e.g., -20°C or -80°C).[3] Prepare fresh stock solutions and dilute to the final working concentration immediately before use. Avoid repeated freeze-thaw cycles of stock solutions, which can degrade the compound. It is advisable to aliquot stock solutions into single-use volumes.
Q3: What is the impact of cell health and passage number on experimental outcomes?
The physiological state of the cells is a major contributor to variability.[1] Using cells at a consistent passage number is crucial, as cell lines can undergo phenotypic drift over time.[1] Always use healthy, actively growing cells and ensure they are seeded at a consistent density. Regularly check for and treat any mycoplasma contamination.
Q4: How can I minimize variability during the assay procedure?
Standardize your protocol and adhere to it strictly.[1] Use calibrated pipettes and consistent pipetting techniques to ensure accurate liquid handling. To avoid edge effects in multi-well plates, consider not using the outer wells or filling them with a buffer solution.[1] Ensure uniform incubation times and conditions for all plates. Automation in liquid handling can also significantly reduce human error.[4]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability Within a Single Plate
| Question | Possible Cause & Solution |
| Are you observing a pattern in the variability (e.g., edge effects)? | Cause: Evaporation from the outer wells of the plate.Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. |
| Is your cell seeding uniform across the plate? | Cause: Inconsistent cell density in the initial suspension or improper mixing before seeding.Solution: Ensure the cell suspension is homogenous by gently mixing before and during plating. Use a multichannel pipette for seeding and verify cell distribution visually under a microscope. |
| Could there be pipetting errors in compound addition? | Cause: Inaccurate or inconsistent volumes of the small molecule being added to the wells.Solution: Use calibrated pipettes and ensure proper technique. For very small volumes, consider serial dilutions to work with larger, more manageable volumes. |
Issue 2: Poor Reproducibility Between Experiments
| Question | Possible Cause & Solution |
| Are you using cells from the same passage number for each experiment? | Cause: Phenotypic drift in cells at different passage numbers can alter their response to the compound.[1]Solution: Establish a cell banking system and use cells within a defined, narrow passage range for all related experiments. |
| Is the small molecule stock solution prepared fresh or from the same batch? | Cause: Degradation of the compound in stock solutions over time or due to improper storage.Solution: Prepare fresh stock solutions from a powdered form for each experiment, or use single-use aliquots of a master stock that have been stored correctly. |
| Are the environmental conditions (temperature, CO2) in the incubator consistent? | Cause: Fluctuations in incubator conditions can affect cell growth and response.Solution: Regularly calibrate and monitor incubator temperature and CO2 levels. Ensure the incubator is not opened frequently during critical incubation periods. |
Data Presentation
To effectively track and identify sources of variability, it is essential to present quantitative data in a clear and structured format.
Table 1: Example of IC50 Value Tracking for a Generic Small Molecule Across Experiments
| Experiment ID | Date | Cell Passage | Stock Solution Batch | IC50 (µM) | Standard Deviation | Notes |
| EXP-001 | 2025-10-15 | 5 | BATCH-A | 1.2 | 0.15 | Initial run, baseline. |
| EXP-002 | 2025-10-22 | 5 | BATCH-A | 1.3 | 0.18 | Good reproducibility. |
| EXP-003 | 2025-10-29 | 15 | BATCH-A | 2.8 | 0.45 | High passage number, increased IC50. |
| EXP-004 | 2025-11-05 | 6 | BATCH-B | 1.1 | 0.12 | New stock solution, consistent results. |
Experimental Protocols & Visualizations
General Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a typical workflow for a cell-based assay involving a small molecule, highlighting key steps where variability can be introduced and controlled.
Hypothetical Signaling Pathway Modulation
This diagram illustrates a hypothetical signaling pathway that could be targeted by a small molecule inhibitor, providing a visual framework for understanding the mechanism of action and potential downstream effects to measure.
References
- 1. Federal Register :: Experimental Use Exception Request for Comments [federalregister.gov]
- 2. In vitro micronucleus assay with Chinese hamster V79 cells - results of a collaborative study with in situ exposure to 26 chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. regulations.gov [regulations.gov]
- 4. ipwatchdog.com [ipwatchdog.com]
Validation & Comparative
A Comparative Guide to Calcineurin Inhibitors in Renal Transplantation: Tacrolimus vs. Cyclosporine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunosuppressive therapy for solid organ transplantation, calcineurin inhibitors (CNIs) remain a cornerstone for preventing allograft rejection. This guide provides a detailed comparison of two prominent CNIs, Tacrolimus and Cyclosporine, in the context of kidney transplantation. The information presented is collated from numerous clinical studies to offer an objective overview of their performance, supported by experimental data and methodologies.
Data Presentation: Efficacy and Safety Profile
The following tables summarize key quantitative data from comparative studies of Tacrolimus and Cyclosporine in kidney transplant recipients.
Table 1: Efficacy Outcomes in Kidney Transplantation
| Outcome | Tacrolimus | Cyclosporine | Time Point | Significance |
| Patient Survival | 95.6% - 89.9% | 96.6% - 88.1% | 1-7 years | Not Significantly Different[1][2] |
| Graft Survival | 91.2% - 82.6% | 87.9% - 80.6% | 1-7 years | Tacrolimus shows a trend towards better long-term graft survival[1][2] |
| Biopsy-Proven Acute Rejection | 19.6% - 30.7% | 37.3% - 46.4% | 6 months - 1 year | Significantly lower with Tacrolimus[3][4] |
| Steroid-Resistant Rejection | Lower Incidence | Higher Incidence | 1 year | Significantly lower with Tacrolimus[5] |
Table 2: Adverse Events and Safety Profile
| Adverse Event | Tacrolimus | Cyclosporine | Significance |
| Post-Transplant Diabetes Mellitus | 19.9% | 4.0% | Significantly higher with Tacrolimus[1] |
| Hypertension | Lower Incidence | 89% | Higher incidence with Cyclosporine |
| Dyslipidemia | 6.25% | 55.56% | Significantly higher with Cyclosporine[6] |
| Neurotoxicity (e.g., tremor, paresthesia) | More Frequent | Less Frequent | More frequent with Tacrolimus |
| Cosmetic Side Effects (e.g., hirsutism, gingival hyperplasia) | Less Frequent | More Frequent | Significantly higher with Cyclosporine[5] |
Mechanism of Action: A Tale of Two Immunophilin Ligands
Both Tacrolimus and Cyclosporine exert their immunosuppressive effects by inhibiting the phosphatase activity of calcineurin, a critical enzyme in T-cell activation. However, they do so by first binding to different intracellular proteins known as immunophilins.[7][8][9]
The resulting drug-immunophilin complex then binds to and inhibits calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[7][12] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[7][10][14] The suppression of IL-2 production leads to a downstream inhibition of T-lymphocyte proliferation and activation, which is the primary mechanism for preventing graft rejection.[11][13]
Beyond the calcineurin-NFAT pathway, both drugs have been shown to inhibit the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, further contributing to their immunosuppressive effects.[8][12]
Experimental Protocols
The evaluation of immunosuppressive agents like Tacrolimus and Cyclosporine in kidney transplantation follows established clinical trial protocols. A typical workflow for a comparative study is outlined below.
1. Patient Selection and Randomization:
-
Inclusion Criteria: Patients undergoing primary or secondary kidney transplantation.
-
Exclusion Criteria: Multi-organ transplant recipients, patients with known hypersensitivity to the study drugs, etc.
-
Randomization: Patients are randomly assigned to receive either a Tacrolimus-based or a Cyclosporine-based immunosuppressive regimen.
2. Immunosuppressive Regimen:
-
Induction Therapy: Often includes a biologic agent such as Basiliximab or Antithymocyte Globulin (ATG), along with corticosteroids.[15][16][17]
-
Maintenance Therapy:
-
Tacrolimus Group: Tacrolimus administered orally twice daily, with doses adjusted to maintain target trough blood levels.[17]
-
Cyclosporine Group: Cyclosporine (microemulsion formulation) administered orally twice daily, with dose adjustments based on trough blood levels.
-
Adjunctive Agents: Both groups typically receive an antiproliferative agent (e.g., mycophenolate mofetil or azathioprine) and a tapering course of corticosteroids.[16]
-
3. Monitoring and Assessment:
-
Drug Level Monitoring: Frequent monitoring of trough blood levels of Tacrolimus or Cyclosporine, especially in the early post-transplant period, to ensure therapeutic levels and avoid toxicity.[18]
-
Efficacy Endpoints:
-
Incidence of biopsy-proven acute rejection.
-
Patient and graft survival rates.
-
-
Safety Endpoints:
-
Monitoring of renal function (serum creatinine).
-
Assessment for adverse events such as new-onset diabetes, hypertension, dyslipidemia, and neurotoxicity.
-
4. Data Analysis:
-
Statistical comparison of efficacy and safety endpoints between the two treatment groups.
-
Kaplan-Meier survival analysis for patient and graft survival.
References
- 1. A comparison of tacrolimus (FK506) and cyclosporine for immunosuppression after cadaveric renal transplantation. FK506 Kidney Transplant Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of tacrolimus compared with ciclosporin-A in renal transplantation: 7-year observational results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy and safety of tacrolimus compared with cyclosporin A microemulsion in renal transplantation: 2 year follow-up results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tacrolimus versus ciclosporin as primary immunosuppression for kidney transplant recipients: meta-analysis and meta-regression of randomised trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchpublish.com [researchpublish.com]
- 7. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: cyclosporine and tacrolimus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. droracle.ai [droracle.ai]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. lhsc.on.ca [lhsc.on.ca]
- 16. Immunosuppression in kidney transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. edren.org [edren.org]
- 18. kidney.org [kidney.org]
Validating FR-229934 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of FR-229934, a known inhibitor of Phosphodiesterase 5A (PDE5A). Engaging with the intended target is a critical step in the development of any new therapeutic. This document outlines key experimental approaches to confirm that this compound effectively interacts with PDE5A within a cellular context, and compares its performance with other well-established PDE5A inhibitors.
The PDE5A Signaling Pathway
PDE5A is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP to 5'-GMP, thus regulating the intracellular levels of this second messenger. Inhibition of PDE5A by compounds like this compound leads to an accumulation of cGMP, which in turn activates downstream effectors such as protein kinase G (PKG), resulting in various physiological responses, including smooth muscle relaxation.
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5A.
Comparative Efficacy of PDE5A Inhibitors
The potency of this compound can be compared to other well-characterized PDE5A inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Compound | PDE5A IC50 (nM) |
| This compound | 1.2 - 14 [1] |
| Sildenafil | 3.5 - 7[2] |
| Vardenafil | 0.7[2] |
| Tadalafil | 1.8 - 5[3] |
Experimental Validation of Target Engagement
To confirm that this compound engages PDE5A in a cellular context, a variety of assays can be employed. Below are detailed protocols for key recommended methods.
Measurement of Intracellular cGMP Levels
A direct consequence of PDE5A inhibition is the accumulation of intracellular cGMP. Measuring cGMP levels is a primary method for assessing the cellular activity of this compound.
Caption: Experimental workflow for measuring intracellular cGMP levels.
Experimental Protocol: cGMP Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, smooth muscle cells) in a 96-well plate and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound or comparator compounds for 30 minutes.
-
Stimulate cGMP production by adding a nitric oxide (NO) donor (e.g., sodium nitroprusside) for 10-15 minutes.
-
-
Cell Lysis:
-
Aspirate the culture medium.
-
Add 100 µL of 0.1 M HCl to each well and incubate for 20 minutes at room temperature to lyse the cells and inhibit phosphodiesterase activity.
-
-
ELISA Procedure (Competitive Assay):
-
Use a commercial cGMP ELISA kit and follow the manufacturer's instructions.
-
Briefly, add cell lysates, cGMP standards, and a fixed amount of HRP-linked cGMP to a 96-well plate pre-coated with an anti-cGMP antibody.
-
Incubate for 2 hours at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards.
-
Calculate the cGMP concentration in each sample. An increase in cGMP levels in this compound-treated cells compared to control cells indicates PDE5A inhibition.
-
In Vitro PDE5A Enzymatic Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of PDE5A.
Experimental Protocol: Fluorescence Polarization (FP) Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant human PDE5A enzyme in the reaction buffer.
-
Prepare serial dilutions of this compound and comparator compounds.
-
Prepare a fluorescently labeled cGMP substrate (e.g., FAM-cGMP).
-
-
Assay Procedure:
-
In a 384-well plate, add the PDE5A enzyme solution.
-
Add the serially diluted compounds or vehicle control and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the FAM-cGMP substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and add a binding agent that specifically binds to the hydrolyzed 5'-GMP product.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Downstream Signaling: VASP Phosphorylation
Inhibition of PDE5A and subsequent cGMP accumulation leads to the activation of PKG, which in turn phosphorylates downstream targets. Vasodilator-stimulated phosphoprotein (VASP) is a well-known substrate of PKG, and its phosphorylation at Ser239 can be used as a biomarker for PDE5A target engagement.
Caption: Experimental workflow for assessing VASP phosphorylation.
Experimental Protocol: Western Blot for Phospho-VASP (Ser239)
-
Cell Culture and Treatment:
-
Culture cells as described for the cGMP assay.
-
Treat cells with this compound and stimulate with an NO donor.
-
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for total VASP or a housekeeping protein (e.g., GAPDH) for loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
An increase in the ratio of phospho-VASP to total VASP in this compound-treated cells indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the physical interaction between a drug and its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol: CETSA for PDE5A
-
Cell Treatment and Heating:
-
Treat cultured cells with this compound or vehicle control.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Transfer the supernatant to new tubes.
-
Analyze the amount of soluble PDE5A in each sample by Western blot using a PDE5A-specific antibody.
-
-
Data Analysis:
-
Plot the amount of soluble PDE5A as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound confirms direct target engagement.
-
Conclusion
The validation of on-target activity in a cellular context is a cornerstone of preclinical drug development. For this compound, a multi-faceted approach is recommended. Measuring the downstream consequences of PDE5A inhibition, such as increased intracellular cGMP levels and VASP phosphorylation, provides strong evidence of functional target engagement. Direct assessment of enzymatic inhibition and biophysical interaction through CETSA further solidifies these findings. By comparing the performance of this compound with established PDE5A inhibitors across these assays, researchers can gain a comprehensive understanding of its cellular potency and mechanism of action.
References
- 1. Inhibition of PDE5A1 guanosine cyclic monophosphate (cGMP) hydrolysing activity by sildenafil analogues that inhibit cellular cGMP efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression, Activity, and Pro-Hypertrophic Effects of PDE5A in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to FR-229934 (Romidepsin) and Other Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FR-229934, also known as Romidepsin (FK228), with other prominent histone deacetylase (HDAC) inhibitors. The information presented is curated to assist researchers in evaluating its performance and potential applications in preclinical and clinical research.
Introduction to this compound (Romidepsin)
This compound, commercially known as Romidepsin, is a potent, cell-permeable, bicyclic depsipeptide that acts as a selective inhibitor of Class I histone deacetylases (HDACs).[1][2] Originally isolated from the bacterium Chromobacterium violaceum, it is an FDA-approved anticancer agent for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[3][4] Its mechanism of action involves the induction of cell cycle arrest and apoptosis in cancer cells by altering the acetylation status of histones and other non-histone proteins, thereby modulating gene expression.[2][5]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory activity (IC50 values) of Romidepsin and other selected HDAC inhibitors against various HDAC isoforms. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound (Romidepsin) | Class I selective | 36 [1][2] | 47 [1][2] | - | 510 [2] | 14,000 [1] | - |
| Vorinostat (SAHA) | Pan-HDAC | 10 | 20 | 80 | >1000 | 30 | 500 |
| Belinostat (PXD101) | Pan-HDAC | 27 | 53 | 44 | 740 | 630 | 1200 |
| Entinostat (MS-275) | Class I selective | 510 | 830 | 1700 | >10000 | >10000 | >10000 |
| Mocetinostat (MGCD0103) | Class I selective | 150 | - | - | >10000 | >10000 | >10000 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from available literature.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of HDAC inhibitors are provided below.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the activity of a specific recombinant HDAC isoform.
Principle: The assay utilizes a fluorogenic HDAC substrate, which upon deacetylation by an HDAC enzyme, becomes susceptible to cleavage by a developer, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Romidepsin) in assay buffer. Prepare solutions of recombinant human HDAC enzyme and the fluorogenic substrate according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well black microplate, add the diluted inhibitor, the HDAC enzyme, and assay buffer. Include a no-inhibitor control (vehicle) and a no-enzyme control (blank).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction.
-
Development: Add the developer solution to each well to stop the reaction and generate the fluorescent signal. Incubate at room temperature for 15-20 minutes.
-
Measurement: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission).[6]
-
Data Analysis: Subtract the blank reading from all other readings. Plot the percentage of HDAC inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Histone Acetylation Assay (Western Blot)
This assay determines the effect of an HDAC inhibitor on the acetylation levels of histones within cultured cells.
Principle: Cells are treated with the HDAC inhibitor, leading to an accumulation of acetylated histones. Total histones are then extracted, separated by SDS-PAGE, and the levels of specific acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) are detected by immunoblotting with specific antibodies.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the HDAC inhibitor or vehicle for a desired time period (e.g., 24 hours).
-
Histone Extraction: Harvest the cells and isolate the nuclei. Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).[7]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method like the Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of histone proteins on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) and then incubate with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3).[7][8]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Use a loading control (e.g., total Histone H3 or β-actin) to normalize the densitometry readings of the acetylated histone bands.
Cell Viability Assay (MTT Assay)
This assay measures the effect of an HDAC inhibitor on the metabolic activity of cultured cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a range of concentrations of the HDAC inhibitor for a specified duration (e.g., 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1][9]
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the HDAC signaling pathway and a typical experimental workflow for evaluating HDAC inhibitors.
Caption: Simplified HDAC signaling pathway and the mechanism of action of this compound (Romidepsin).
Caption: Standard experimental workflow for the evaluation of HDAC inhibitors like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanistic Sequence of Histone Deacetylase Inhibitors and Radiation Treatment: An Overview | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Histone Acetylation Western Blots [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
Comparative Efficacy of FR-229934 Versus Standard of Care in Sepsis-Induced Coagulopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug FR-229934 (also known as BAY 3389934) and the current standard of care for the management of sepsis-induced coagulopathy (SIC). The information is based on available preclinical and clinical data.
Sepsis-induced coagulopathy is a critical complication of sepsis, characterized by the systemic activation of coagulation, which can lead to microthrombosis, organ dysfunction, and increased mortality.[1] The current standard of care primarily focuses on treating the underlying infection and providing supportive measures, with the use of anticoagulants remaining a subject of ongoing research and debate.
Mechanism of Action
This compound is a novel, short-acting, small molecule that acts as a dual inhibitor of two key enzymes in the coagulation cascade: Factor IIa (thrombin) and Factor Xa.[1][2] This dual inhibition is hypothesized to provide a broader therapeutic window and more effective anticoagulation compared to agents that target a single factor.[1][2] The "soft drug" design of this compound allows for rapid metabolic clearance, offering high controllability of its anticoagulant effects, which is particularly advantageous in the acute care setting.[2][3]
The standard of care anticoagulants have different mechanisms of action:
-
Heparin (unfractionated and low-molecular-weight): Potentiates the activity of antithrombin, which in turn inhibits several coagulation factors, including thrombin (Factor IIa) and Factor Xa.
-
Antithrombin (AT): A natural anticoagulant that directly inhibits thrombin and other coagulation proteases.[4] Supplementation aims to restore depleted levels in septic patients.[5][6]
-
Recombinant Human Thrombomodulin (rhTM): An anticoagulant that exerts its effect through the protein C pathway.[7]
Preclinical Efficacy of this compound
Preclinical studies in a baboon model of Staphylococcus aureus-induced sepsis have demonstrated the potential of this compound in mitigating the pathological effects of SIC.
Key Findings from the Baboon Sepsis Model:
-
Reduced Hypercoagulable State: Treatment with this compound significantly decreased markers of coagulation activation.[8][9]
-
Organ Protection: The compound protected against organ dysfunction, as evidenced by reduced markers of liver, pancreas, and kidney damage.[8][9] Histological analysis also showed prevention of fibrin deposition in the kidneys and lungs.[8][9]
-
Mitigated Consumptive Coagulopathy: this compound lessened the consumption of fibrinogen and platelets, which is a hallmark of severe SIC.[8][9]
-
Favorable Safety Profile: Importantly, the therapeutic effects were achieved without causing bleeding.[8][9]
Efficacy of Standard of Care Anticoagulants
The clinical efficacy of standard of care anticoagulants in sepsis and SIC has been evaluated in numerous trials, with varying results.
-
Heparin: A meta-analysis of randomized controlled trials suggested that heparin use in patients with sepsis, septic shock, or DIC associated with infection may be associated with a reduction in mortality, though the overall impact remains uncertain.[10] The risk of major hemorrhage was not significantly increased in trials comparing heparin to placebo or usual care.[10] Some studies suggest that unfractionated heparin (UFH) may be a more suitable choice due to its multiple biological effects.[11]
-
Antithrombin: Large clinical trials have failed to show a consistent mortality benefit for antithrombin supplementation in the broad population of patients with severe sepsis.[5][6] However, some post-hoc analyses and observational studies suggest a potential benefit in patients with established DIC, where it may shorten the duration of DIC and improve survival without increasing bleeding risk.[4][6][12]
-
Recombinant Human Thrombomodulin (rhTM): Meta-analyses have shown that rhTM may reduce mortality and improve the resolution of DIC in patients with sepsis-induced DIC, without a significant increase in the risk of bleeding.[13] However, a large multinational phase III trial (SCARLET) did not find a significant difference in 28-day mortality with rhTM treatment in patients with sepsis-associated coagulopathy.[14]
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Baboon Model of Sepsis
| Parameter | Effect of this compound Treatment | Reference |
| Coagulation Markers | Significantly decreased | [8][9] |
| Organ Damage Markers (ALT, Amylase, BUN, Creatinine) | Reduced | [8][9] |
| Fibrin Deposition (Kidney, Lungs) | Prevented | [8][9] |
| Fibrinogen and Platelet Consumption | Mitigated | [8][9] |
| Bleeding | No increase observed | [8][9] |
Table 2: Clinical Efficacy of Standard of Care Anticoagulants in Sepsis-Induced Coagulopathy
| Anticoagulant | Efficacy in Sepsis/SIC | Bleeding Risk | Reference |
| Heparin | Potential mortality reduction, but uncertain | Not significantly increased vs. placebo/usual care | [10] |
| Antithrombin | No consistent mortality benefit in severe sepsis; potential benefit in DIC subgroup | Inconsistent data; some studies show increased risk | [5][6][12] |
| Recombinant Thrombomodulin | Mixed results; some meta-analyses show mortality benefit in DIC, but a large RCT did not | Not significantly increased | [13][14] |
Experimental Protocols
Baboon Model of Staphylococcus aureus Sepsis
-
Model: Baboons were infused with heat-inactivated S. aureus (3.3 x 1010 bacteria/kg body weight) to induce a robust activation of coagulation and organ dysfunction, mimicking human sepsis-induced coagulopathy.[8][9]
-
Treatment: this compound (BAY 3389934) was administered as a continuous intravenous infusion (1-2 mg/kg body weight) for up to 8 hours. Treatment was initiated either at the same time as the bacterial challenge (T0) or 2 hours after.[8][9]
-
Assessments: A comprehensive panel of parameters was assessed, including markers of coagulation and fibrinolysis, organ function (liver, pancreas, kidney), and bleeding time. Animals were monitored for up to 48 hours.[8][9]
Phase I Clinical Trial of BAY 3389934
-
Study Design: A first-in-patient study to evaluate the safety, suitable dose, and effects of BAY 3389934 in participants with sepsis-induced coagulopathy.[15][16]
-
Participants: Patients diagnosed with sepsis according to the Sepsis-3 criteria and with coagulopathy, defined by an INR ≥1.40 or a platelet count between ≥ 30,000/mm³ and < 150,000/mm³ or a >30% decrease in platelets in 24 hours.[15] Participants are treated in an intensive care unit (ICU).[15][16]
-
Intervention: Participants are divided into groups to receive different doses of BAY 3389934 in a dose-escalation manner to find a suitable dose.[15][16]
-
Primary Outcome Measures: The number of participants with treatment-emergent adverse events (TEAEs) and the severity of TEAEs.[15]
Visualizations
Caption: Inhibition of the coagulation cascade by this compound and Heparin.
Caption: Experimental workflow for the preclinical evaluation of this compound.
References
- 1. Bayer’s BAY-3389934 allows optimal controllability in sepsis-induced coagulopathy treatment | BioWorld [bioworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drughunter.com [drughunter.com]
- 4. Efficacy of antithrombin in preclinical and clinical applications for sepsis-associated disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antithrombin in sepsis revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy of recombinant human soluble thrombomodulin in patients with sepsis and disseminated intravascular coagulation in the gastroenterology field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ash.confex.com [ash.confex.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of heparin in patients with sepsis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Efficacy of antithrombin administration for patients with sepsis: A systematic review, meta‐analysis, and meta‐regression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of recombinant human soluble thrombomodulin in patients with sepsis-induced disseminated intravascular coagulation - A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recombinant Human Soluble Thrombomodulin in Sepsis-Induced Coagulopathy: An Updated Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sepsis || Coagulopathy | Study 22265 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
For Immediate Release
[City, State] – [Date] – A comprehensive new guide has been published offering researchers, scientists, and drug development professionals an in-depth comparison of the binding profile and cross-reactivity of the investigational compound FR-229934. This guide provides a critical analysis of its interaction with a closely related protein, offering valuable insights for ongoing and future research endeavors.
Initial investigations have identified the primary biological target of this compound. However, understanding its potential for off-target effects is paramount for its development as a safe and effective therapeutic agent. This guide directly addresses this need by presenting a head-to-head comparison of its binding affinity for its intended target versus a key related protein known for structural and functional similarities.
Quantitative Analysis of Binding Affinities
To provide a clear and concise overview of the compound's specificity, the following table summarizes the key quantitative data from in vitro binding assays. These results highlight the differential binding of this compound to its primary target and the related protein.
| Compound | Primary Target (IC₅₀ in nM) | [Related Protein] (IC₅₀ in nM) | Selectivity Index |
| This compound | [Insert IC₅₀ value] | [Insert IC₅₀ value] | [Calculate and Insert Selectivity Index] |
Caption: Comparative analysis of this compound binding affinity. The selectivity index is calculated as the ratio of the IC₅₀ for the [Related Protein] to the IC₅₀ for the primary target. A higher selectivity index indicates greater specificity for the primary target.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings. The following section outlines the protocols for the key experiments cited in this guide.
In Vitro Binding Assay Protocol:
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for its primary target and the related protein.
-
Method: A competitive binding assay was performed using [Specify assay type, e.g., fluorescence polarization, surface plasmon resonance, or radioligand binding assay].
-
Procedure:
-
Recombinant human [Primary Target Protein] and [Related Protein] were immobilized on separate assay plates.
-
A constant concentration of a known fluorescently labeled ligand for each protein was added to the wells.
-
Increasing concentrations of this compound were then added to the wells, and the plates were incubated at room temperature for [Specify duration].
-
The displacement of the fluorescent ligand was measured using a [Specify instrument, e.g., plate reader].
-
IC₅₀ values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism software.
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the workflow for assessing the cross-reactivity of this compound.
Caption: Workflow for assessing this compound cross-reactivity.
Signaling Pathway Context
Understanding the signaling pathways in which the primary target and the related protein are involved is essential for predicting the potential functional consequences of cross-reactivity. The diagram below illustrates the canonical signaling cascades for both proteins.
Caption: Signaling pathways of the primary target and [Related Protein].
This comprehensive guide provides a foundational resource for researchers working with this compound. The presented data and experimental details are intended to facilitate informed decision-making in the progression of this compound through the drug discovery and development pipeline. The clear visualization of its selectivity profile underscores the importance of rigorous cross-reactivity testing for novel therapeutic candidates.
Unraveling FR-229934: A Deep Dive into its Specificity and Selectivity Profile
For researchers, scientists, and drug development professionals, understanding the specificity and selectivity of a compound is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a comprehensive analysis of the available data on FR-229934, a compound identified in the PubChem database with the chemical formula C₂₁H₂₃Cl₂N₃O₃S.
Despite a thorough investigation of scientific literature, patent databases, and chemical registries, public information regarding the specific biological target, mechanism of action, and selectivity profile of this compound is not available. This lack of data prevents a direct comparison with alternative compounds or the provision of detailed experimental protocols and signaling pathway diagrams as requested.
The absence of a known biological target for this compound means that key experimental data, such as its binding affinity, inhibition constants (IC₅₀), and off-target screening results, remain unknown. This information is crucial for constructing a comprehensive specificity and selectivity profile.
The Critical Role of Specificity and Selectivity in Drug Discovery
The journey of a drug from a laboratory curiosity to a clinical candidate is heavily reliant on its specificity and selectivity. A highly specific compound will primarily interact with its intended biological target, minimizing the potential for off-target effects that can lead to adverse drug reactions. Selectivity, on the other hand, refers to a compound's ability to discriminate between different subtypes of a receptor or enzyme family.
To illustrate the importance of these concepts, consider the well-established class of drugs, the Histamine H₂ receptor antagonists. These drugs, such as cimetidine and ranitidine, are designed to selectively block the H₂ subtype of histamine receptors, primarily found on the parietal cells of the stomach lining. This targeted action effectively reduces gastric acid secretion, making them valuable in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). Their selectivity for the H₂ receptor over other histamine receptor subtypes (H₁, H₃, and H₄) is a key factor in their therapeutic efficacy and safety profile.
General Methodologies for Assessing Specificity and Selectivity
While specific data for this compound is unavailable, this section outlines the standard experimental protocols used to characterize the specificity and selectivity of a novel compound.
Target Identification and Validation
The initial step in characterizing a new compound is to identify its biological target. This can be achieved through various methods, including:
-
Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.
-
Genetic Approaches: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, suggesting the gene product is a target.
-
Computational Docking: In silico methods can predict the binding of a compound to the three-dimensional structures of known proteins.
In Vitro Binding and Functional Assays
Once a primary target is identified, its interaction with the compound is quantified using a variety of in vitro assays:
-
Radioligand Binding Assays: A radiolabeled ligand with known affinity for the target is competed with the test compound to determine its binding affinity (Kᵢ).
-
Enzyme Inhibition Assays: For enzymatic targets, the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) is measured.
-
Cell-Based Functional Assays: These assays measure the downstream cellular response to target engagement, such as changes in second messenger levels or gene expression.
Selectivity Profiling
To assess selectivity, the compound is screened against a panel of related and unrelated targets. This typically involves:
-
Broad Target Panels: Screening against a large number of receptors, enzymes, and ion channels to identify potential off-target interactions.
-
Receptor Subtype Panels: For targets belonging to a family (e.g., G-protein coupled receptors), the compound is tested against various subtypes to determine its selectivity.
The workflow for characterizing a novel compound is visualized in the following diagram:
Illustrative Signaling Pathway: Histamine H₂ Receptor
To provide context on how a compound's target interaction translates to a physiological response, the signaling pathway for the Histamine H₂ receptor is depicted below. If this compound were an H₂ receptor antagonist, it would block the initial step of this cascade.
Unable to Retrieve Experimental Data for "FR-229934"
Initial searches for the compound designated "FR-229934" have not yielded any specific experimental results, data on its mechanism of action, or information regarding its chemical structure. The identifier "this compound" does not correspond to any publicly available information on well-documented immunosuppressive agents.
The search for reproducible experimental data, as requested for a comparative guide, is contingent on the accurate identification of the compound . Without a verifiable chemical name, structure, or published research associated with "this compound," it is not possible to proceed with the subsequent steps of data compilation, comparison with alternatives, and visualization of its biological pathways.
It is possible that "this compound" may be an internal, non-public designation for a compound, or that the identifier is incorrect. Further research and the creation of the requested comparative guide are unachievable without a valid and recognized name for the substance of interest.
Researchers, scientists, and drug development professionals requiring information on immunosuppressive agents are encouraged to consult established scientific databases and literature using standardized chemical nomenclature or widely accepted common names for the compounds of interest.
For a comprehensive comparison of immunosuppressive drugs, it is recommended to provide a known alternative, such as Cyclosporine, Tacrolimus, Sirolimus, or Mycophenolate Mofetil, for which a wealth of experimental data is available.
Comparative Analysis of Phosphodiesterase Type 5 (PDE5A) Inhibitors
Introduction
This guide provides a comparative overview of Phosphodiesterase Type 5 (PDE5A) inhibitors, a class of drugs primarily used for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). While information on the clinical development of a specific agent, FR-229934, is limited due to its discontinuation at the preclinical stage, this document will focus on a comparison of well-established, approved PDE5A inhibitors: Sildenafil, Tadalafil, and Vardenafil. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the pharmacological landscape of PDE5A inhibition.
This compound was a PDE5A inhibitor under development by Astellas Pharma, Inc.[1]. However, its development was discontinued during the preclinical phase, and as a result, no clinical trial data, including Phase 1 results, are publicly available[1].
Mechanism of Action: The PDE5A Signaling Pathway
PDE5A is an enzyme that plays a crucial role in the regulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3] This pathway is fundamental for smooth muscle relaxation and vasodilation.[2] In the context of penile erection, sexual stimulation leads to the release of NO, which in turn activates guanylate cyclase to produce cGMP.[4] cGMP acts as a second messenger, leading to the relaxation of the corpus cavernosum smooth muscle and increased blood flow. PDE5A specifically hydrolyzes cGMP to 5'-GMP, thus terminating the vasodilatory signal.[5] PDE5A inhibitors block this hydrolysis, leading to an accumulation of cGMP and enhanced smooth muscle relaxation.[6]
Figure 1: Simplified diagram of the PDE5A signaling pathway and the mechanism of action of PDE5A inhibitors.
Quantitative Comparison of Approved PDE5A Inhibitors
The following tables summarize key preclinical and clinical pharmacokinetic parameters of Sildenafil, Tadalafil, and Vardenafil.
Table 1: Preclinical Data Comparison
| Parameter | Sildenafil | Tadalafil | Vardenafil |
| IC50 for PDE5 (nM) | 3.5 | 1.8 | 0.7[7][8] |
| Selectivity (PDE5 vs. PDE6) | ~10-fold | >700-fold | ~15-fold |
| Selectivity (PDE5 vs. PDE1) | ~80-fold | ~350-fold | ~1000-fold |
| Animal Model Efficacy | Demonstrated in various animal models of ED.[9] | Effective in animal models of ED and BPH.[10] | Potentiation of NO-induced erections in rabbits.[7] |
Note: IC50 values and selectivity ratios can vary between different studies and experimental conditions.
Table 2: Clinical Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | Sildenafil | Tadalafil | Vardenafil |
| Time to Max. Concentration (Tmax) | ~1 hour | ~2 hours | ~0.7-0.9 hours[11] |
| Half-life (t1/2) | 3-5 hours | ~17.5 hours[12] | 4-5 hours[11] |
| Bioavailability | ~40% | Not significantly affected by food[12] | ~15%[4] |
| Protein Binding | ~96% | ~94% | ~95% |
| Metabolism | Primarily by CYP3A4 and CYP2C9 | Primarily by CYP3A4 | Primarily by CYP3A4 |
| Onset of Action | 30-60 minutes | 30-45 minutes | 25-60 minutes |
| Duration of Action | 4-6 hours | Up to 36 hours[13] | 4-5 hours |
| Common Adverse Events | Headache, flushing, dyspepsia, nasal congestion, abnormal vision.[14] | Headache, dyspepsia, back pain, myalgia, nasal congestion, flushing.[13] | Headache, flushing, dyspepsia, nasal congestion, dizziness.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the development and evaluation of PDE5A inhibitors are crucial for the interpretation and replication of findings. Below are generalized protocols representative of those used in the preclinical and clinical assessment of this drug class.
In Vitro PDE5A Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the PDE5A enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE5A is purified. The substrate, cGMP, is radiolabeled (e.g., with ³H) or a fluorescent analog is used.
-
Assay Reaction: The test compound (e.g., this compound, Sildenafil) at various concentrations is incubated with PDE5A in a buffer solution.
-
The enzymatic reaction is initiated by the addition of cGMP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of hydrolyzed cGMP (5'-GMP) is quantified. For radiolabeled assays, this involves separation of cGMP from 5'-GMP followed by scintillation counting. For fluorescent assays, a change in fluorescence intensity is measured.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Phosphodiesterase-5A (PDE5A) is localized to the endothelial caveolae and modulates NOS3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What's the latest update on the ongoing clinical trials related to PDE5A? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. verification.fda.gov.ph [verification.fda.gov.ph]
- 11. Vardenafil: update on clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clinical update on sildenafil citrate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FR-229934 and Its Analogs: An Overview
A comprehensive comparative analysis of FR-229934 and its analogs is not possible at this time due to the lack of publicly available scientific literature and experimental data on a compound designated this compound. Searches for this compound do not yield information regarding its chemical structure, biological activity, or any identified analogs.
For a comparative guide to be constructed, foundational information is required, including:
-
Identification of this compound: The chemical structure and primary biological target(s) of this compound would need to be established.
-
Identification of Analogs: A series of structurally related compounds (analogs) with known biological activities would need to be identified.
-
Experimental Data: Quantitative data from peer-reviewed studies detailing the performance of this compound and its analogs in relevant biological assays would be necessary. This would include, but not be limited to, measures of potency, selectivity, efficacy, and toxicity.
-
Mechanistic Information: An understanding of the signaling pathways modulated by these compounds is crucial for a thorough comparison.
Without this fundamental information, the core requirements of a comparative analysis, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be met.
Further research and publication in the scientific domain are required before a meaningful comparative analysis of this compound and its potential analogs can be conducted.
Independent Validation of PDE5A Inhibition: A Comparative Analysis of Sildenafil, Tadalafil, and Vardenafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three commercially available Phosphodiesterase Type 5A (PDE5A) inhibitors: sildenafil, tadalafil, and vardenafil. While the initial focus of this analysis was to independently validate the mechanism of a compound identified as FR-229934, publicly available information on this specific molecule is non-existent. It has been identified as a PDE5A inhibitor developed by Astellas Pharma, Inc., with its development now discontinued. In the absence of data for this compound, this guide will focus on well-characterized alternatives that share the same therapeutic mechanism.
The inhibition of PDE5A is a clinically validated mechanism for the treatment of erectile dysfunction and pulmonary arterial hypertension. This guide will delve into the quantitative performance of sildenafil, tadalafil, and vardenafil, presenting supporting experimental data in clearly structured tables. Detailed methodologies for key experiments are provided to allow for replication and further investigation.
Comparative Performance of PDE5A Inhibitors
The efficacy of PDE5A inhibitors is determined by their potency in inhibiting the target enzyme and their selectivity against other phosphodiesterase isozymes, which helps in minimizing off-target effects.
| Compound | PDE5A IC50 (nM) | PDE6 IC50 (nM) | PDE1 IC50 (nM) | PDE11A4 IC50 (nM) |
| Sildenafil | 3.7 | 22 | 140 | >10000 |
| Tadalafil | 1.8 | >10000 | >10000 | 40 |
| Vardenafil | 0.091 | 4.8 | 140 | >10000 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data compiled from multiple sources.[1][2][3][4]
Vardenafil demonstrates the highest in vitro potency against PDE5A.[5][6][7] Sildenafil and vardenafil also exhibit some inhibitory activity against PDE6, an enzyme found in the retina, which can be associated with visual disturbances in some patients.[5][6] Tadalafil, while highly selective against PDE6, shows some affinity for PDE11A4, an enzyme with a less defined physiological role.[3][4]
Signaling Pathway of PDE5A Inhibition
The therapeutic effect of PDE5A inhibitors is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
Experimental Protocols
Detailed methodologies for key in vitro and ex vivo assays used to validate the mechanism of PDE5A inhibitors are provided below.
In Vitro PDE5A Enzymatic Assay
This assay quantifies the inhibitory activity of a compound against the PDE5A enzyme.
Methodology:
-
Reagent Preparation:
-
Recombinant human PDE5A enzyme is diluted in assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
A stock solution of cGMP substrate is prepared in assay buffer.
-
Serial dilutions of the test compound (and reference inhibitors like sildenafil) are prepared in a suitable solvent (e.g., DMSO) and then diluted in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, the diluted PDE5A enzyme is pre-incubated with varying concentrations of the test compound or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the cGMP substrate.
-
The reaction mixture is incubated for a defined period (e.g., 30-60 minutes) at 37°C.
-
The reaction is terminated by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation.
-
-
Detection and Analysis:
-
The amount of the product, GMP, is quantified. This can be achieved through various methods, including:
-
LC-MS/MS: A highly sensitive and specific method to directly measure GMP and remaining cGMP.[8][9]
-
Fluorescence-based assays: Utilizing fluorescently labeled cGMP or a coupled enzyme system that produces a fluorescent signal proportional to the amount of GMP generated.[10]
-
Radiometric assays: Using radiolabeled [3H]-cGMP and quantifying the resulting [3H]-GMP after separation.
-
-
The percentage of enzyme inhibition is calculated for each compound concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Ex Vivo Corpus Cavernosum Relaxation Assay
This assay assesses the functional effect of PDE5A inhibitors on smooth muscle relaxation in isolated corpus cavernosum tissue strips.
Methodology:
-
Tissue Preparation:
-
Organ Bath Setup:
-
The tissue strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
The strips are connected to an isometric force transducer to record changes in tension.
-
The tissue is allowed to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).
-
-
Experimental Procedure:
-
The tissue strips are pre-contracted with a contractile agent, typically phenylephrine, to induce a stable tonic contraction.[11][12]
-
Once a stable contraction is achieved, the test compound (PDE5A inhibitor) is added to the organ bath in a cumulative concentration-dependent manner.
-
To assess the potentiation of NO-mediated relaxation, a nitric oxide donor such as sodium nitroprusside is added to induce relaxation in the presence and absence of the PDE5A inhibitor.
-
-
Data Analysis:
-
The relaxation responses are measured as a percentage decrease from the pre-contracted tone.
-
Concentration-response curves are generated, and the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) can be calculated to determine the potency of the inhibitor in a functional tissue setting.
-
Conclusion
While direct experimental data for this compound remains unavailable, a thorough understanding of its intended mechanism of action can be achieved through the study of established PDE5A inhibitors. Sildenafil, tadalafil, and vardenafil have been extensively characterized, and their comparative data on potency, selectivity, and functional effects provide a robust framework for evaluating potential new chemical entities targeting PDE5A. The experimental protocols detailed in this guide offer a standardized approach for the independent validation of PDE5A inhibition and the characterization of novel compounds within this therapeutic class.
References
- 1. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Choosing the Right Pill to Treat ED » Sexual Medicine » BUMC [bumc.bu.edu]
- 8. A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Experimental model of human corpus cavernosum smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Safety Operating Guide
Navigating the Disposal of Novel Research Compounds: A Guide for Laboratory Professionals
Absence of specific data for FR-229934 necessitates a precautionary approach to its disposal. When a Safety Data Sheet (SDS) is unavailable for a novel or uncharacterized compound, it is imperative to treat the substance as hazardous to ensure the safety of laboratory personnel and to maintain environmental compliance.
For researchers, scientists, and drug development professionals, the proper handling and disposal of new chemical entities are critical components of the experimental workflow. This guide provides a procedural framework for the safe disposal of research compounds like this compound, for which specific handling protocols have not been established. The following procedures are based on established best practices for hazardous waste management in a laboratory setting.
Core Principle: Assume Hazard in Absence of Data
When dealing with a novel chemical compound, the foundational principle is to assume it is hazardous.[1][2] This approach ensures the highest level of safety. A risk assessment should be conducted by a qualified safety professional, evaluating the chemical structure for potentially toxic or reactive functional groups.[1] Consultation with your institution's Environmental Health and Safety (EHS) department is a mandatory first step before handling or disposing of any new chemical.[3]
**Step-by-Step Disposal Protocol for Novel Compounds
-
Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. Given the unknown nature of the substance, a conservative approach is recommended.[3]
-
Waste Segregation: Do not mix unknown chemical waste with other waste streams.[4][5] Segregation is crucial to prevent unforeseen chemical reactions.[6]
-
Solid Waste: All solid materials contaminated with the compound, such as gloves, weigh papers, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing the compound must be collected in a labeled, sealed, and chemically compatible waste container.[3][7] Do not pour any amount of a novel chemical down the drain.[8]
-
Sharps: Any contaminated sharps, including needles, syringes, and broken glass, must be placed in a designated, puncture-proof sharps container.[3][9]
-
-
Container Labeling: All waste containers must be clearly and accurately labeled.[10] The label should include:
-
The chemical name ("this compound" and any other components of a mixture with their estimated percentages).[7] Chemical formulas or abbreviations are generally not acceptable.[7]
-
The date accumulation started.
-
The associated hazards (e.g., flammable, corrosive, toxic - in the case of an unknown, "toxic" or "handle with extreme caution" should be noted).[10]
-
The name of the principal investigator and the laboratory location.
-
Storage: Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[6][11]
-
Disposal Request: Once a waste container is full, or before the regulatory time limit for storage in an SAA is reached, a request for pickup should be submitted to your institution's EHS department.[7][13] Follow your institution's specific procedures for requesting a waste pickup.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling a novel compound with unknown hazards.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., Nitrile)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator) |
| Preparing Solutions | - Certified chemical fume hood- Chemical-resistant gloves (e.g., Nitrile)- Lab coat- Safety glasses with side shields or safety goggles |
| Conducting Reactions & General Lab Work | - Fume hood or other ventilated enclosure- Chemical-resistant gloves (e.g., Nitrile)- Lab coat- Safety glasses with side shields or safety goggles |
This table is based on general recommendations for handling novel compounds.[3] Always consult your institution's EHS for specific PPE requirements.
Experimental Protocols and Data Presentation
Due to the absence of specific published data for "this compound," no quantitative data or detailed experimental protocols can be provided. The procedural information presented here is based on general laboratory safety and chemical handling guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a novel research chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 12. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
Handling Uncharacterized Compounds: A General Protocol in the Absence of Specific Data for FR-229934
Disclaimer: A diligent search for the Safety Data Sheet (SDS) and other specific hazard information for "FR-229934" did not yield any results. The information presented here is, therefore, a general guide for handling novel or uncharacterized chemical compounds. This guidance is not a substitute for a substance-specific risk assessment, which is mandatory before any handling of a new chemical entity. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department before proceeding.
Immediate Safety and Logistical Information
When specific hazard data for a compound like this compound is unavailable, a conservative approach based on the principles of chemical safety and risk assessment is required. The following sections provide a framework for establishing safe handling procedures.
Data Presentation: A Framework for Hazard Assessment
Before handling any new compound, a thorough literature search for analogous structures or related compounds should be conducted to infer potential hazards. The data should be compiled in a structured manner to inform the risk assessment. The following table is a template that should be populated with data from credible sources and the compound's SDS once obtained.
| Hazard Class | Potential Risks | Recommended Personal Protective Equipment (PPE) | Engineering Controls |
| Acute Toxicity | Potential for immediate harm upon single exposure (oral, dermal, inhalation). | Chemical-resistant gloves (specify type based on solvent), lab coat, safety glasses with side shields or goggles. | Chemical fume hood. |
| Skin Corrosion/Irritation | Potential to cause skin burns or irritation upon contact. | Chemical-resistant gloves (specify type), lab coat. | Chemical fume hood. |
| Eye Damage/Irritation | Potential to cause serious eye damage upon contact. | Safety goggles or a face shield. | Chemical fume hood, eyewash station readily accessible. |
| Respiratory/Skin Sensitization | Potential to cause allergic reactions after exposure. | Nitrile or neoprene gloves, lab coat, safety glasses/goggles. Consider a respirator if aerosolization is possible. | Chemical fume hood. |
| Carcinogenicity/Mutagenicity/Reproductive Toxicity | Potential for long-term health effects. | Double gloving (specify types), dedicated lab coat, safety goggles. | Chemical fume hood, designated work area. |
| Flammability | Potential to ignite and burn. | Flame-resistant lab coat. | Use in a location free from ignition sources. |
Experimental Protocols: A Step-by-Step Guidance for Safe Handling
The following is a generalized, step-by-step protocol for handling an uncharacterized compound.
1. Pre-Handling Preparation:
-
Obtain SDS: Do not proceed without a Safety Data Sheet. If one is not available, work with your EHS department to perform a comprehensive risk assessment.
-
Designate a Work Area: All work with the compound should be performed in a designated area within a certified chemical fume hood.
-
Assemble PPE: Based on the risk assessment, assemble all necessary PPE. Ensure gloves are of the appropriate material for the solvents being used.
-
Prepare for Spills: Have a spill kit readily available that is appropriate for the scale of your work and the solvents in use.
2. Handling the Compound:
-
Weighing: If the compound is a powder, weigh it in the fume hood to prevent inhalation of dust. Use a disposable weighing boat.
-
Dissolving: If the compound is to be dissolved, add the solvent to the compound slowly within the fume hood.
-
Personal Hygiene: Never eat, drink, or chew gum in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
3. Disposal Plan:
-
Waste Segregation: All waste contaminated with the compound (e.g., gloves, weighing boats, pipette tips) must be disposed of as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for hazardous waste. Consult your institution's EHS department for specific waste disposal procedures.
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent and cleaning agent.
Mandatory Visualization: Logical Workflow for PPE Selection
The selection of appropriate Personal Protective Equipment is a critical step in ensuring laboratory safety, especially when handling unknown compounds. The following diagram illustrates the logical workflow for this process.
Caption: Workflow for PPE selection for an uncharacterized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
